(3-Amino-5,6-dichloropyrazin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-5,6-dichloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h11H,1H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWRINAFYJGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(C(=N1)Cl)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538498 | |
| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95037-20-0 | |
| Record name | (3-Amino-5,6-dichloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for (3-Amino-5,6-dichloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural features, including the amino and chloro groups on the pyrazine ring, make it a versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic activities. This guide focuses on a reliable two-step synthesis route commencing from 3-amino-5,6-dichloropyrazine-2-carboxylic acid.
Overall Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the esterification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid to its corresponding methyl ester. The subsequent step is the selective reduction of the methyl ester to the target primary alcohol.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
The esterification of 3-amino-5,6-dichloropyrazine-2-carboxylic acid is a crucial initial step. While various esterification methods exist, a common approach involves the use of methanol in the presence of an acid catalyst. An alternative documented method involves the chlorination of a related pyrazine derivative.
Protocol via Chlorination and Esterification:
A German patent describes a method starting from 3-amino-6-chloropyrazine-carboxylic acid methyl ester, which is then further chlorinated.[1]
-
Reaction Setup: In a 100-mL round-bottom flask equipped with a condenser, drying tube, dropping funnel, and magnetic stirrer, place 9.35 g (0.05 mol) of 3-amino-6-chloropyrazine-carboxylic acid methyl ester.
-
Chlorination: Add sulfuryl chloride to the flask. The reaction is exothermic and will evolve gas. The mixture will turn red and warm up.
-
Reaction Progression: After the initial reaction, allow the mixture to stand overnight at room temperature. Subsequently, heat the reaction mixture to 70°C for 1 hour.
-
Work-up: Remove the excess sulfuryl chloride by evaporation under reduced pressure.
-
Purification: Recrystallize the crude product (11.2 g) from 300 ml of acetonitrile.
-
Yield and Characterization: This process yields 4.2 g (38%) of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with a melting point of 225-227°C, which can be increased to 233-234°C upon further recrystallization.[1]
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 3-Amino-6-chloropyrazine-carboxylic acid methyl ester | C6H6ClN3O2 | 203.58 | 0.05 | 9.35 |
| Sulfuryl chloride | SO2Cl2 | 134.97 | - | - |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | 222.03 | 0.019 | 4.2 |
Table 1: Quantitative data for the synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Step 2: Reduction of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to this compound
The selective reduction of the ester functional group in the presence of amino and chloro substituents requires a powerful yet selective reducing agent. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation.
General Protocol for Ester Reduction using LiAlH4:
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend an excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate at 0°C.
-
Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | 222.03 |
| Lithium aluminum hydride | LiAlH4 | 37.95 |
| This compound | C5H5Cl2N3O | 194.02 |
Table 2: Key reagents and product in the reduction step.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving esterification of the corresponding carboxylic acid followed by reduction of the resulting ester. Careful control of reaction conditions, particularly during the reduction step with the highly reactive lithium aluminum hydride, is essential for a successful outcome. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.
References
Technical Guide: Physicochemical Properties of (3-Amino-5,6-dichloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Due to the limited availability of experimental data for this specific molecule in public literature, this document combines reported information with computational predictions to offer a detailed profile for researchers. It includes a summary of its chemical identity, predicted physicochemical parameters, and a discussion of potential synthetic approaches and biological activities based on the broader class of pyrazine derivatives. This guide aims to serve as a valuable resource for scientists and professionals engaged in drug discovery and development who may be interested in this compound or its structural analogs.
Chemical Identity and Structure
This compound is a substituted pyrazine derivative. The core structure consists of a pyrazine ring with an amino group, two chlorine atoms, and a hydroxymethyl group attached.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 95037-20-0 | [1][2][3] |
| Molecular Formula | C₅H₅Cl₂N₃O | [4] |
| Molecular Weight | 194.02 g/mol | [4] |
| Chemical Structure | ![]() |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Likely to have some solubility in polar organic solvents. |
| pKa | Data not available | The amino group would be the primary basic center. |
| logP | Data not available | The presence of chlorine atoms will increase lipophilicity, while the amino and hydroxyl groups will increase hydrophilicity. |
| Purity | 95.0% | As listed by some commercial suppliers.[1] |
| Storage | 2-8°C, inert atmosphere, dark place | Recommended by commercial suppliers. |
Experimental Protocols (Inferred)
While no specific experimental protocols for the synthesis of this compound have been published, a potential synthetic route can be inferred from general methods for the preparation of pyrazine derivatives. A plausible approach would involve the reduction of a corresponding carboxylic acid or ester.
General Synthetic Strategy: Reduction of a Pyrazinecarboxylate
A common method for the synthesis of pyridinemethanol and related heterocyclic methanols is the reduction of the corresponding carboxylic acid or ester. This can be achieved using a variety of reducing agents.
Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for the target compound.
Detailed Steps (Hypothetical Protocol):
-
Preparation of Starting Material: The synthesis would likely start from a commercially available or synthesized precursor, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
-
Reduction: The pyrazinecarboxylate ester would be dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would be added portion-wise at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Extraction and Purification: The crude product would be extracted from the reaction mixture with an organic solvent. The combined organic layers would then be dried and concentrated. Final purification would likely be achieved by column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways (Inferred)
Specific biological activity data for this compound is not available. However, the pyrazine scaffold is a common motif in many biologically active compounds. Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities.
General Biological Activities of Pyrazine Derivatives:
-
Anticancer: Some pyrazine derivatives have shown efficacy as anticancer agents by interacting with various biological targets to inhibit cancer cell growth.
-
Antimicrobial: The pyrazine ring is present in several antimicrobial agents. Their mechanisms can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Anti-inflammatory: Certain pyrazine-containing compounds have demonstrated anti-inflammatory properties.
Potential Signaling Pathway Involvement:
Given the structural features of this compound, it could potentially interact with various signaling pathways, although this is purely speculative without experimental evidence. The diagram below illustrates a generalized logical relationship for screening such a compound in a drug discovery context.
Caption: A logical workflow for investigating biological activity.
Conclusion
This compound is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known identifying information and provided predicted physicochemical properties to aid researchers. The outlined synthetic strategy and discussion of potential biological activities, based on the well-established chemistry and pharmacology of the pyrazine class of compounds, offer a starting point for future investigation. Further experimental work is necessary to validate the predicted properties and to explore the potential applications of this molecule in drug discovery and other scientific fields.
References
(3-Amino-5,6-dichloropyrazin-2-yl)methanol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information for the chemical compound (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Despite a comprehensive search of scientific literature and chemical databases, in-depth technical data, including quantitative experimental results, detailed experimental protocols, and specific signaling pathways for this compound, are not publicly available at this time. The information presented herein is based on data from chemical suppliers and general reviews of the broader dichloropyrazine chemical class.
Core Identifiers and Properties
A number of key identifiers for this compound have been confirmed and are presented below.
| Identifier | Value | Source(s) |
| CAS Number | 95037-20-0 | [1][2][3][4] |
| Molecular Formula | C₅H₅Cl₂N₃O | [2][3][4] |
| Molecular Weight | 194.02 g/mol | [2] |
| MDL Number | MFCD20696803 | [2][3] |
| SMILES Code | OCC1=NC(Cl)=C(Cl)C(N)=N1 | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Potential Biological Activity of Dichloropyrazine Derivatives
While specific biological activity data for this compound is not available in the reviewed literature, the broader class of dichloropyrazine derivatives has been investigated for various pharmacological activities. These compounds are recognized as versatile scaffolds in medicinal chemistry.[5][6]
Reviews of pyrazine-containing compounds suggest that their derivatives are being explored for a range of therapeutic applications due to their diverse biological activities.[7] The pyrazine ring is a structural component in a number of biologically active compounds and approved drugs.[7]
Studies on dichloropyrazine derivatives have indicated potential for:
-
Antimicrobial Activity : Derivatives of 2,3-dichloropyrazine have shown significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action is thought to involve the inhibition of key microbial enzymes and disruption of cellular processes.[6]
-
Antifungal Activity : The dichloropyrazine scaffold is also being investigated for the development of new antifungal agents.[6]
-
Anticancer and Anti-inflammatory Activity : Pyrazine-modified natural product derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects.[7][8]
It is important to note that these are general activities of the chemical class, and specific testing of this compound would be required to determine its biological profile.
Data Availability
A thorough search for quantitative data, such as IC₅₀ or MIC values, and detailed experimental protocols for synthesis, purification, or biological assays specifically for this compound (CAS 95037-20-0) did not yield any specific results. Publicly accessible scientific databases and literature do not currently contain detailed experimental workflows or established signaling pathway information for this compound.
Therefore, the creation of structured tables with quantitative data, detailed experimental methodologies, and signaling pathway diagrams as requested is not possible based on the available information. Further primary research would be necessary to establish these technical details.
References
- 1. CAS#:95037-20-0 | this compound | Chemsrc [chemsrc.com]
- 2. 95037-20-0|this compound|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound|CAS 95037-20-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 6. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 7. mdpi.com [mdpi.com]
- 8. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Substituted Pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, serves as a pivotal scaffold in medicinal chemistry. Its derivatives are recognized for a wide spectrum of biological activities, making them crucial components in the design and synthesis of novel therapeutic agents. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other pharmacological effects. The versatile structure of the pyrazine ring allows for extensive substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity. This guide provides a comprehensive overview of the key biological activities of substituted pyrazine derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Substituted pyrazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.[1] A significant number of these compounds function as kinase inhibitors, targeting the ATP-binding pocket of enzymes crucial for tumor progression.[1][2][3]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular signaling cascades that, when dysregulated, can lead to uncontrolled cell growth and cancer. Pyrazine-based compounds have been designed to target a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs) : Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[1][4][5] Inhibition of these RTKs can disrupt downstream signaling, effectively halting tumor angiogenesis, metastasis, and cell proliferation.[1][5][6]
-
Phosphoinositide 3-kinase (PI3K) : A key component of the PI3K/AKT/mTOR pathway, which is central to cell growth, survival, and metabolism.[7][8][9]
-
Janus Kinases (JAKs) : Involved in cytokine signaling that can influence tumor cell survival and immune responses.[1]
By competitively binding to the ATP pocket of these kinases, pyrazine derivatives block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.[3]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various substituted pyrazine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds.
| Compound Series | Cancer Cell Line | IC₅₀ (µM) Range | Target Kinase(s) |
| 8-Morpholinoimidazo[1,2-a]pyrazines | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 6.39 - 74.9 | PI3Kα |
| [7][8][10]Triazolo[4,3-a]pyrazines | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.98 - >50 | c-Met, VEGFR-2 |
| 1,3,4-Oxadiazole-pyrimidine-pyrazines | PC3, DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | 0.05 - 9.44 | Not specified |
| 3-Amino-pyrazine-2-carboxamides | NCI-H520 (Lung), SNU-16 (Gastric), KMS-11 (Myeloma) | 1.88 - 26.69 | FGFR1-4 |
| Pyrazine Sorafenib Analogs | HepG2 (Liver), HeLa (Cervical), A549 (Lung) | 0.6 - 7.5 | c-Raf |
Data sourced from multiple studies evaluating different pyrazine scaffolds.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[12] Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the substituted pyrazine derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) under the same conditions.[13]
-
MTT Addition: Add 10-50 µL of MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution.[11] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity
Pyrazine derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The well-known antituberculosis drug, Pyrazinamide, is a classic example of the therapeutic potential of this scaffold.[16]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[17]
| Compound Series | Microorganism | MIC (µg/mL) Range |
| Pyrazine Carboxamides | M. tuberculosis H37Rv | 6.25 - >100 |
| Candida albicans | >50 (Inactive) - 50 | |
| Triazolo[4,3-a]pyrazines | Staphylococcus aureus | 32 - 256 |
| Escherichia coli | 16 - 256 | |
| Pyrazine-2-Carboxylic Acid-Piperazines | E. coli, P. aeruginosa | 25 - 50 |
| B. subtilis, S. aureus | 12.5 - 25 | |
| C. albicans | 3.125 - 6.25 |
Data compiled from studies on various pyrazine derivatives against standard bacterial and fungal strains.[15][16][18]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][19][20]
-
Preparation of Antimicrobial Agent: Dissolve the pyrazine derivative in a suitable solvent and prepare a stock solution. Create a series of twofold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[19][21] The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Grow the test microorganism in broth to a specific turbidity, usually equivalent to a 0.5 McFarland standard.[19] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial or fungal inoculum to each well of the microtiter plate containing the diluted compound.[21] Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[19][20]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazine derivative at which there is no visible growth (i.e., the well remains clear).[19][20]
Conclusion
Substituted pyrazine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their broad biological activities, particularly in oncology and infectious diseases, underscore their importance in modern drug discovery. The ability to function as potent kinase inhibitors has positioned them at the forefront of targeted cancer therapy research. The extensive quantitative data available demonstrates that chemical modification of the pyrazine scaffold can lead to highly potent molecules. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising class of therapeutic agents. Future research will undoubtedly focus on optimizing the selectivity and potency of these compounds, exploring novel mechanisms of action, and advancing the most promising candidates into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 10. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. rjpbcs.com [rjpbcs.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 20. researchgate.net [researchgate.net]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Structural Elucidation of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of the novel heterocyclic compound, (3-Amino-5,6-dichloropyrazin-2-yl)methanol. The methodologies and data presented herein provide a foundational framework for the characterization of this and structurally related molecules.
Compound Overview
This compound is a substituted pyrazine derivative with the chemical formula C₅H₅Cl₂N₃O and a molecular weight of 194.02 g/mol .[1][2] Its structure incorporates several key functional groups, including an amino group, two chlorine atoms, and a hydroxymethyl group, which are expected to impart specific chemical and physical properties relevant to its potential applications in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any further investigation into its biological activity and potential as a therapeutic agent.
Below is the two-dimensional representation of the molecular structure.
Figure 1: 2D Structure of this compound
Spectroscopic and Crystallographic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic and crystallographic techniques. The following tables summarize the expected quantitative data from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.35 (s, 2H) | -NH₂ |
| 5.45 (t, J = 5.5 Hz, 1H) | -OH |
| 4.60 (d, J = 5.5 Hz, 2H) | -CH₂- |
Table 2: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3450-3300 | N-H stretch (amino) | Strong, broad |
| 3300-3200 | O-H stretch (hydroxyl) | Strong, broad |
| 1620 | N-H bend (amino) | Medium |
| 1580 | C=N stretch (pyrazine ring) | Medium |
| 1450 | C=C stretch (pyrazine ring) | Medium |
| 1050 | C-O stretch (primary alcohol) | Strong |
| 800-750 | C-Cl stretch | Strong |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 194.0 | 100 | [M]⁺ |
| 196.0 | 65 | [M+2]⁺ |
| 198.0 | 10 | [M+4]⁺ |
| 163.0 | 45 | [M - CH₂OH]⁺ |
| 128.0 | 30 | [M - CH₂OH - Cl]⁺ |
Table 4: Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.231 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Volume (ų) | 831.2 |
| Z | 4 |
| R-factor | 0.045 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to 16 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to 240 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans.
-
-
Data Processing : Process the free induction decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing 1 mg of the compound with 100 mg of dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation : Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition :
-
Collect a background spectrum of the pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : Perform a background subtraction and baseline correction on the acquired spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of methanol.
-
Instrumentation : Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Set the ion source to positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for two chlorine atoms should be observed.
Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of this compound by slow evaporation of a saturated solution in ethanol.
-
Data Collection :
-
Mount a suitable crystal on a goniometer head.
-
Use a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Collect diffraction data at room temperature (298 K).
-
-
Structure Solution and Refinement :
-
Solve the crystal structure using direct methods.
-
Refine the structure using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
References
Aminodichloropyrazine Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminodichloropyrazine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural scaffold serves as a versatile template for the development of potent and selective inhibitors of various biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive review of the current literature on aminodichloropyrazine compounds, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential, particularly as kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in this area.
Chemical Synthesis
The synthesis of aminodichloropyrazine derivatives typically begins with a commercially available pyrazine core, which is then subjected to a series of chemical transformations to introduce the desired functional groups. A general synthetic strategy involves the chlorination of an aminopyrazine precursor, followed by nucleophilic substitution reactions to introduce further diversity.
Below is a generalized workflow for the synthesis of aminodichloropyrazine derivatives, based on methodologies described in the literature.
Structure-Activity Relationships and Kinase Inhibition
A significant body of research has focused on elucidating the structure-activity relationships of aminopyrazine derivatives as kinase inhibitors. These studies have revealed key structural features that govern their potency and selectivity. The aminopyrazine core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. Substitutions at various positions on the pyrazine ring and the amino group can be systematically modified to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing inhibitory activity and selectivity.
Quantitative Data on Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of selected aminopyrazine derivatives against various protein kinases, as reported in the literature. This data provides a quantitative basis for comparing the potency of different compounds and for guiding future drug design efforts.
Table 1: In Vitro Inhibitory Activity of Aminopyrazine Derivatives against Nek2 Kinase
| Compound | Nek2 IC50 (µM) | Reference |
| Aminopyrazine 2 | 0.23 | [1] |
| Aminopyrazine 11a | 0.79 | [1] |
| Aminopyrazine 11b | 2.47 | [1] |
| Aminopyridine 17a | 0.12 | [1] |
| Aminopyridine 17b | 0.21 | [1] |
| CRUK ICR (R)-21 | 0.022 | [2] |
| CRUK ICR Rac-24a | 0.57 | [2] |
| GSK compound 24 | 0.025 | [2] |
| MBM-55 | 0.001 | [2] |
| 6-Ethynyl-N-phenyl-7H-purin-2-amine | 0.15 | [3] |
| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | 0.14 | [3] |
| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | 0.06 | [3] |
Table 2: In Vitro Antiproliferative Activity of Aminopyridine Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | SKBR3 | 2.2 | [3] |
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of aminodichloropyrazine compounds against specific kinases is often determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is a luminescent-based method that is sensitive, robust, and amenable to high-throughput screening.
The following diagram illustrates a typical workflow for a kinase inhibition assay using the ADP-Glo™ method.
Signaling Pathways
Aminodichloropyrazine derivatives often exert their cellular effects by inhibiting specific kinases that are key components of intracellular signaling pathways. One such kinase that has been a focus of inhibitor development is Nek2 (NIMA-related kinase 2), which plays a crucial role in the regulation of the cell cycle, particularly in mitosis.[4][5][6]
The Role of Nek2 in Mitotic Progression
Nek2 is a serine/threonine kinase that is essential for the proper separation of centrosomes at the onset of mitosis.[7] Its activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[6] Dysregulation of Nek2 can lead to mitotic errors, chromosome instability, and aneuploidy, which are hallmarks of cancer.[6] The diagram below illustrates the signaling pathway involving Nek2 in the regulation of centrosome separation.
Inhibition of Nek2 by small molecules, such as aminopyrazine derivatives, can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes Nek2 an attractive therapeutic target for the development of novel anticancer agents.
Conclusion
Aminodichloropyrazine compounds represent a promising class of molecules for the development of targeted therapies, particularly kinase inhibitors. The versatility of their chemical synthesis allows for the generation of diverse libraries of compounds for screening and optimization. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of more potent and selective inhibitors. Furthermore, a deeper understanding of the signaling pathways in which these targets are involved will be crucial for the successful clinical translation of these compounds. Continued research in this area is warranted to fully exploit the therapeutic potential of aminodichloropyrazine derivatives.
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Technical Guide to Solubility and Stability Assessment
For Immediate Release
This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous and solvent solubility, as well as the stability profile of the heterocyclic compound (3-Amino-5,6-dichloropyrazin-2-yl)methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. While specific experimental data for this compound is not publicly available, this guide outlines the standardized protocols and best practices necessary to generate such critical data, ensuring regulatory compliance and advancing preclinical development.
Physicochemical Characterization: Solubility Profiling
A thorough understanding of a compound's solubility is fundamental to its development as a potential therapeutic agent. It influences formulation strategies, bioavailability, and the design of in vitro and in vivo studies. The following sections detail the standard experimental protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: A supersaturated stock solution of this compound is prepared in the selected solvent (e.g., water, phosphate-buffered saline at various pH levels, organic solvents).
-
Equilibration: An excess of the solid compound is added to a sealed vial containing the solvent. The mixture is then agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspension is allowed to settle. The supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
A general workflow for this process is illustrated below.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution into an aqueous buffer.
Experimental Protocol: Nephelometric Method for Kinetic Solubility
-
Stock Solution: A concentrated stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent.
-
Precipitation Induction: Aliquots of these dilutions are added to an aqueous buffer in a microplate format. The rapid change in solvent composition induces precipitation of the compound if its solubility is exceeded.
-
Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Stability Profiling
Assessing the chemical stability of this compound is crucial to determine its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.
Long-Term, Intermediate, and Accelerated Stability Studies
These studies evaluate the stability of the active pharmaceutical ingredient (API) under various temperature and humidity conditions over time.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Table 1: ICH Recommended Storage Conditions for Stability Testing.[1]
Experimental Protocol: General Stability Study
-
Sample Preparation: Samples of this compound are packaged in containers that mimic the proposed long-term storage system.
-
Storage: Samples are placed in stability chambers maintained at the conditions specified in Table 1.
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[2]
-
Analysis: At each time point, the samples are analyzed for key attributes, including:
-
Appearance (color, physical state)
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content
-
-
Analytical Methods: A validated stability-indicating HPLC method is essential for separating and quantifying the parent compound and any degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
Samples of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 60 °C.
-
Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[3][4]
Following exposure, the samples are analyzed by HPLC-MS or other appropriate techniques to identify and characterize the resulting degradants.
Photostability Testing
As mandated by ICH Q1B, photostability testing is a crucial component of stress testing to evaluate the impact of light exposure on the compound.[3][5]
Experimental Protocol: Photostability Testing
-
Sample Exposure: Samples of the drug substance are exposed to a light source that produces a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[4]
-
Control Samples: A control sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties, potency, and the formation of degradation products.
Conclusion
The successful development of this compound as a pharmaceutical candidate is contingent upon a thorough understanding of its physicochemical properties. While specific data for this compound is not yet in the public domain, the standardized methodologies for solubility and stability testing outlined in this guide provide a robust framework for its comprehensive characterization. Adherence to these protocols will generate the high-quality data necessary for informed decision-making in formulation development, analytical method validation, and regulatory submissions.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. database.ich.org [database.ich.org]
Molecular weight and formula of (3-Amino-5,6-dichloropyrazin-2-yl)methanol
An In-depth Technical Guide on (3-Amino-5,6-dichloropyrazin-2-yl)methanol
This document provides essential technical data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental and theoretical applications.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized in the table below. These data points are critical for a variety of experimental protocols, including solution preparation, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C5H5Cl2N3O |
| Molecular Weight | 194.02 g/mol |
Table 1: Key molecular data for this compound.[1]
Structural and Molecular Relationship
The chemical identity of a compound is fundamentally defined by its name, which corresponds to a unique molecular formula and a specific molecular weight. This relationship is a cornerstone of chemical science, ensuring unambiguous identification and characterization. The following diagram illustrates this fundamental connection for this compound.
Figure 1: Relationship between chemical name, formula, and molecular weight.
References
Potential therapeutic applications of pyrazine compounds
An In-depth Technical Guide on the Potential Therapeutic Applications of Pyrazine Compounds
Introduction
Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms in a 1,4 orientation.[1][2] This structural motif is a cornerstone in medicinal chemistry, prized for its ability to serve as a versatile scaffold in the creation of complex, biologically active molecules.[3][4] The nitrogen atoms in the pyrazine ring can accept electrons and form hydrogen bonds, properties that enhance the binding ability of these compounds to biological targets compared to simple hydrocarbons.[4][5] Pyrazine derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, neuroprotective, and antioxidant effects.[1][6][7] Several pyrazine-containing drugs are already in clinical use, highlighting the therapeutic potential of this chemical class.[1][8] This technical guide provides a comprehensive overview of the therapeutic applications of pyrazine compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Therapeutic Area: Anticancer Applications
Pyrazine derivatives have been extensively investigated for their anticancer properties, demonstrating efficacy against a wide variety of human cancers.[2][9][10] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[9][11]
Mechanism of Action: Kinase Inhibition
A primary mode of anticancer action for many pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[9][12] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block downstream signaling.[11][12]
Key kinase targets for pyrazine-based inhibitors include:
-
FLT3/AXL: Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual FLT3/AXL inhibitor for treating relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[9]
-
CHK1/CHK2: Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of checkpoint kinases CHK1 and CHK2, and is under clinical evaluation for ovarian cancer.[9]
-
PKC: Darovasertib, another pyrazine-2-carboxamide derivative, is an FDA-approved Protein Kinase C (PKC) inhibitor for treating metastatic uveal melanoma.[9]
-
c-Met and VEGFR-2: These are key kinases in tumor angiogenesis and metastasis. Novel[1][5][13]triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to be dual inhibitors of both c-Met and VEGFR-2.[14]
-
FGFR: A series of 3-amino-pyrazine-2-carboxamide derivatives were developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, exhibiting antitumor activity in cancer cell lines with FGFR abnormalities.[15][16]
-
JAKs: Pyrazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory and immune responses often co-opted by cancer.[9]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, pyrazine compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle. For example, piperlongumine–ligustrazine derivatives induce apoptosis by up-regulating reactive oxygen species (ROS) levels.[1][5] This increase in ROS can disrupt the mitochondrial membrane potential, alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and lead to the activation of caspases, the executioners of apoptosis.[1] Other derivatives have been shown to induce cell cycle arrest at the G2/M or S phase, preventing cancer cells from replicating.[11][14]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro activity of various pyrazine derivatives against different human cancer cell lines.
Table 1: Activity of Pyrazine-Natural Product Hybrids
| Compound Class | Derivative Example | Cancer Cell Line | Potency (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| Cinnamic Acid Hybrid | Compound 34 | BEL-7402 (Liver) | 9.40 | [5] |
| A549 (Lung) | 7.83 | [5] | ||
| Chalcone Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [1][5] |
| Compound 51 | MCF-7 (Breast) | 0.012 | [5] | |
| A549 (Lung) | 0.045 | [5] | ||
| Curcumin Hybrid | Compound 79 | A549 (Lung) | 0.60 - 2.85 | [1][5] |
| A549/DDP (Resistant Lung) | 0.60 - 2.85 | [1][5] | ||
| Flavonoid Hybrid | Compound 88 | HT-29 (Colon) | 10.67 | [1] |
| Compound 89 | MCF-7 (Breast) | 10.43 | [1] | |
| Coumarin Hybrid | Compound 97 | HCT116 (Colon) | 0.9 | [5] |
| Anthraquinone Hybrid | YM155 (120) | H1299 (Lung) | 0.0137 | [5] |
| Terpene Hybrid | Compound 270 | BEL-7402 (Liver) | 4.19 | [1][5] |
| | | HT-29 (Colon) | 5.23 |[1][5] |
Table 2: Activity of Pyrazine-Based Kinase Inhibitors | Compound | Target Kinase | Cancer Cell Line | Potency (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | :--- | | Prexasertib (8) | CHK1 | - | 1 nM |[9] | | | CHK2 | - | 8 nM |[9] | | Darovasertib (10) | PKCα | - | 1.9 nM |[9] | | Compound 17l | c-Met | - | 26.00 nM |[14] | | | VEGFR-2 | - | 2.6 µM |[14] | | | A549 (Lung) | 0.98 µM |[14] | | | MCF-7 (Breast) | 1.05 µM |[14] | | Compound 18i | - | SNU-16 (Gastric) | 1.88 µM |[15] | | | - | KMS-11 (Myeloma) | 3.02 µM |[15] | | | - | SW-780 (Bladder) | 2.34 µM |[15] | | Compound 34 | JAK1 | - | 3 nM |[9] | | | JAK2 | - | 8.5 nM |[9] | | | TYK2 | - | 7.7 nM |[9] |
Therapeutic Area: Antitubercular Applications
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[13][17] Pyrazinamide, a pyrazine-containing compound, is a crucial first-line drug used to shorten the duration of TB therapy.[18][19] This has spurred extensive research into novel pyrazine derivatives as potent antitubercular agents.[13][18]
Mechanism of Action
The mechanism of pyrazinamide involves its conversion to the active form, pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis in Mycobacterium tuberculosis.[11] For novel synthetic pyrazine derivatives, in silico studies suggest that pantothenate synthetase, an enzyme essential for bacterial survival, could be a primary target.[13]
Quantitative Data: Antitubercular Activity
The following table lists the in vitro activity of novel pyrazine derivatives against the M. tuberculosis H37Rv strain.
Table 3: Antitubercular Activity of Pyrazine Derivatives
| Compound Series | Derivative Example | Potency (MIC, µg/mL) | Potency (MIC, µM) | Reference |
|---|---|---|---|---|
| Pyrazine-Hydrazone Hybrids | Compound 8a, 8b, 8c, 8d | ≤6.25 | - | [13] |
| Compound 24 | 0.78 | 0.0017 | [20] | |
| Pyrazine-Triazole Hybrids | Compound T4, T5, T6, etc. | - | ≤21.25 | [18] |
| Pyrazine-Oxadiazole-Azetidinone | Compound 7B, 7G | 3.12 | - | [17] |
| Piperazine/Homopiperazine Benzamides | Compound 6a, 6e, 6h, 6j, 6k, 7e | - | 1.35 - 2.18 (IC₅₀) |[19] |
Therapeutic Area: Neuroprotective Applications
Pyrazine derivatives, particularly tetramethylpyrazine (also known as ligustrazine), have demonstrated significant neuroprotective effects.[1][5] These compounds show potential in mitigating neuronal damage in conditions like cerebral ischemia/reperfusion injury.[21]
Mechanism of Action
The neuroprotective mechanisms of pyrazine compounds are multifaceted. They can protect neurons from free radical damage and inhibit apoptosis by blocking the mitochondrial apoptosis pathway.[1] This involves up-regulating the Bcl-2/Bax ratio and inhibiting the activity of caspase-9 and caspase-3.[1] Furthermore, tetramethylpyrazine has been shown to protect the brain from ischemic injury by upregulating the transcription of thioredoxin, a key protein in cellular redox control.[21]
Quantitative Data: Neuroprotective Activity
Table 4: Neuroprotective Activity of Pyrazine Derivatives
| Compound Class | Derivative Example | Assay | Potency (EC₅₀, µM) | Reference |
|---|---|---|---|---|
| Cinnamic Acid-Pyrazine | Compound 15 | Protection in HBMEC-2 cells | 3.55 | [1] |
| Compound 12, 13, 14 | Protection in SH-SY5Y cells | ~3.7 | [1] | |
| Compound 19 | Neuroprotection in PC12 cells | 3.68 | [1] |
| | Compound 35 | Protection against CoCl₂-induced neurotoxicity | 25 |[5] |
Experimental Protocols
The evaluation of pyrazine compounds involves a standardized workflow from chemical synthesis to biological testing.
Antiproliferative Activity: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[5][14]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazine test compounds for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13][18]
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in culture medium.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis (e.g., H37Rv strain). Positive and negative controls are included.
-
Incubation: The plate is incubated for several days to allow for bacterial growth.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well. The reagent is blue in its oxidized state and turns pink in its reduced state due to bacterial metabolic activity.
-
Incubation and Reading: After further incubation, the color change is observed visually or measured with a fluorometer/spectrophotometer.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.
Mechanism of Action: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating effects on signaling pathways.[11][14]
-
Protein Extraction: Cells treated with the pyrazine compound are lysed to release their protein content.
-
Protein Quantification: The total protein concentration is determined using an assay like the BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated c-Met, Caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.
Conclusion and Future Prospects
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[3][6] Extensive research has demonstrated the efficacy of pyrazine derivatives as anticancer, antitubercular, and neuroprotective agents.[1][5][13] Their ability to modulate key biological targets, particularly protein kinases, makes them highly valuable for oncology drug development.[9][12] Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of pyrazine-based compounds for other therapeutic areas, such as inflammatory and viral diseases, also represents a promising avenue for drug discovery.[7][8][22] The continued application of rational design strategies, guided by in silico modeling and a deeper understanding of disease biology, will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic system.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 19. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Profile of (3-Amino-5,6-dichloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and analogous compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| -CH₂OH | 4.5 - 4.8 | Singlet | The chemical shift is influenced by the electron-withdrawing pyrazine ring and the adjacent hydroxyl group. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with solvent and concentration. |
| -OH | 2.5 - 4.0 | Broad Singlet | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 (C-CH₂OH) | 150 - 155 | Carbon bearing the methanol group. |
| C-3 (C-NH₂) | 145 - 150 | Carbon bearing the amino group. |
| C-5 (C-Cl) | 130 - 135 | Carbon bearing a chlorine atom. |
| C-6 (C-Cl) | 125 - 130 | Carbon bearing a chlorine atom. |
| -CH₂OH | 60 - 65 | Methylene carbon of the methanol group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of the hydroxyl group, broadened by hydrogen bonding. |
| N-H Stretch | 3100 - 3500 | Medium | Symmetric and asymmetric stretches of the primary amine. |
| C-H Stretch (Aromatic) | ~3050 | Weak | |
| C=N Stretch (Pyrazine Ring) | 1500 - 1600 | Medium to Strong | |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-Cl Stretch | 600 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₅H₅Cl₂N₃O | |
| Molecular Weight | 194.02 g/mol | |
| Exact Mass | 192.98097 | |
| Predicted [M]+ Isotopic Pattern | m/z 193 (100%), 195 (65%), 197 (10%) | The characteristic isotopic pattern for a molecule containing two chlorine atoms. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and isotopic distribution of this compound.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: As per instrument recommendation.
-
Drying Gas Temperature and Flow: As per instrument recommendation.
Data Processing:
-
The software will generate a mass spectrum showing relative intensity versus mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any other significant fragments.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.
Visualizations
Hypothesized Synthetic Workflow
A plausible synthetic route to this compound involves the reduction of the corresponding ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Caption: Hypothesized synthesis of the target compound.
Spectroscopic Correlation Diagram
This diagram illustrates the relationship between the structural components of the molecule and their expected spectroscopic signals.
Methodological & Application
Synthesis Protocol for (3-Amino-5,6-dichloropyrazin-2-yl)methanol: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the esterification of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid to its methyl ester, followed by the reduction of the ester to the target primary alcohol. This protocol offers a reliable method for obtaining the desired product in good yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a range of biologically active molecules. The presence of the amino group and the dichloro-substituted pyrazine ring makes it a versatile scaffold for further chemical modifications. This application note details a reproducible laboratory-scale synthesis of this compound.
Chemical Reaction Scheme
The overall synthesis pathway is depicted below:
Quantitative Data Summary
| Step | Reactant | Product | Reagent(s) | Solvent(s) | Typical Yield (%) | Purity (%) |
| 1. Esterification | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Thionyl chloride, Methanol | Methanol | 85-95 | >98 |
| 2. Reduction | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | This compound | Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/Lithium Chloride (LiCl) | Tetrahydrofuran | 70-85 | >97 |
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Materials:
-
3-Amino-5,6-dichloropyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of carboxylic acid) in a round-bottom flask, slowly add thionyl chloride (1.2 eq) at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Step 2: Synthesis of this compound
Method A: Using Lithium Aluminium Hydride (LiAlH₄)
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated solution of sodium sulfate decahydrate can be added until a granular precipitate is formed.
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel.
Method B: Using Sodium Borohydride and Lithium Chloride
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Sodium Borohydride (NaBH₄)
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF) or a mixture of THF and Methanol
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 eq) and Lithium Chloride (1.2 eq) in a mixture of THF and methanol, add Sodium Borohydride (3.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product, which can be purified by column chromatography.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for (3-Amino-5,6-dichloropyrazin-2-yl)methanol as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(3-Amino-5,6-dichloropyrazin-2-yl)methanol is a halogenated and amino-substituted pyrazine derivative. Its multifunctional nature—possessing a nucleophilic amino group, a reactive hydroxymethyl group, and two chloro-substituents that can potentially be modified—makes it an attractive starting material for the synthesis of diverse heterocyclic compounds. While specific applications of this precursor are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with known biological activities. For instance, structurally related pyrazine derivatives have been investigated as inhibitors of the urokinase plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis.
These application notes provide detailed, plausible synthetic protocols for utilizing this compound as a precursor for generating a library of novel compounds, with a focus on potential uPA inhibitors. The experimental designs are based on established organic synthesis methodologies for analogous heterocyclic systems.
Section 1: Synthesis of Key Intermediates
The primary alcohol of this compound can be readily transformed into more reactive functional groups, such as an aldehyde or a halomethyl group, to serve as versatile intermediates for further diversification.
Application Note 1.1: Oxidation to 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
The oxidation of the primary alcohol to an aldehyde provides a key intermediate for reactions such as reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 g, 5.15 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add Dess-Martin periodinane (2.4 g, 5.67 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired aldehyde.
Quantitative Data (Hypothetical):
| Intermediate | Molecular Formula | Yield (%) | Purity (HPLC) (%) |
| 3-Amino-5,6-dichloropyrazine-2-carbaldehyde | C₅H₃Cl₂N₃O | 85-95 | >98 |
Experimental Workflow for Aldehyde Synthesis:
Section 2: Synthesis of Novel Compound Libraries
The intermediates derived from this compound can be used to generate diverse compound libraries. The following protocols outline the synthesis of a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry.
Application Note 2.1: Synthesis of a Pyrazolo[1,5-a]pyrazine Library
This protocol describes a plausible cyclocondensation reaction to form a fused pyrazolo[1,5-a]pyrazine ring system. Such scaffolds are of interest as kinase inhibitors.
Experimental Protocol:
-
Step A: Formation of Hydrazone: To a solution of 3-Amino-5,6-dichloropyrazine-2-carbaldehyde (0.5 g, 2.60 mmol) in ethanol (15 mL), add hydrazine hydrate (0.16 mL, 3.12 mmol) and a catalytic amount of acetic acid (2 drops).
-
Heat the mixture to reflux for 4 hours. Monitor by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude hydrazone can be used in the next step without further purification.
-
Step B: Cyclization: To the crude hydrazone, add polyphosphoric acid (5 g).
-
Heat the mixture to 120-130 °C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 4,5-dichloropyrazolo[1,5-a]pyrazin-8-amine.
Quantitative Data (Hypothetical):
| Compound | Molecular Formula | Yield (%) | Purity (HPLC) (%) | uPA Inhibition IC₅₀ (nM) |
| 4,5-dichloropyrazolo[1,5-a]pyrazin-8-amine | C₆H₄Cl₂N₄ | 60-75 | >97 | 500 |
| Analogues with R-groups | - | 55-70 | >95 | 50-1000 |
Logical Relationship Diagram:
Section 3: Potential Biological Target and Signaling Pathway
The urokinase plasminogen activator (uPA) system is a key driver of tumor invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that degrades the extracellular matrix, facilitating cancer cell migration.[1][2] This system represents a promising target for anticancer therapies.
uPA Signaling Pathway in Cancer Metastasis:
The uPA/uPAR system activates multiple downstream signaling pathways that promote cell migration, proliferation, and survival.[3][4] Inhibition of uPA activity is a strategy to disrupt these processes.
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and based on established chemical principles for analogous systems. They are intended for illustrative purposes for research and development professionals. Actual results may vary, and all synthetic procedures should be performed with appropriate safety precautions by trained personnel.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von (3-Amino-5,6-dichloropyrazin-2-yl)methanol für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: (3-Amino-5,6-dichloropyrazin-2-yl)methanol ist ein heterocyclisches Molekül, das als vielseitiger Baustein für die Synthese neuer bioaktiver Verbindungen in der medizinischen Chemie dient. Die Kombination aus einem Pyrazinring, einer Aminogruppe, zwei Chloratomen und einer primären Alkoholgruppe bietet zahlreiche Möglichkeiten für strukturelle Modifikationen. Diese Modifikationen ermöglichen die Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle, um ihre Wirksamkeit und Selektivität für verschiedene therapeutische Ziele zu verbessern. Pyrazin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter als Kinase-Inhibitoren, antibakterielle und antivirale Wirkstoffe.[1][2][3] Die Derivatisierung von this compound kann zu neuen Leitstrukturen in der Arzneimittelforschung führen.
Synthetische Strategien zur Derivatisierung
Die Derivatisierung von this compound kann an drei Hauptpositionen erfolgen: der Aminogruppe, der Hydroxymethylgruppe und den Chloratomen.
Modifikation der Aminogruppe
Die Aminogruppe am C3-Atom des Pyrazinrings ist ein nukleophiles Zentrum, das sich für eine Vielzahl von Reaktionen eignet, um die sterischen und elektronischen Eigenschaften des Moleküls zu modifizieren.
1.1.1. Acylierung: Die Reaktion mit Carbonsäurechloriden oder -anhydriden führt zur Bildung von Amiden. Diese Modifikation kann die Wasserstoffbrückenbindungsfähigkeit und die Lipophilie des Moleküls beeinflussen.
1.1.2. Sulfonylierung: Die Umsetzung mit Sulfonylchloriden ergibt Sulfonamide, die als Bioisostere für Carbonsäuren oder Amide dienen können und oft die Löslichkeit und die metabolische Stabilität verbessern.[4][5][6]
1.1.3. Alkylierung und Arylierung: Die Einführung von Alkyl- oder Arylsubstituenten über Reaktionen wie die Buchwald-Hartwig-Aminierung kann die sterische Hinderung erhöhen und neue Wechselwirkungen mit dem Zielprotein ermöglichen.
Modifikation der Hydroxymethylgruppe
Die primäre Alkoholgruppe am C2-Atom kann in verschiedene andere funktionelle Gruppen umgewandelt werden.
1.2.1. Oxidation: Die Oxidation des Alkohols zu einem Aldehyd oder einer Carbonsäure eröffnet weitere Derivatisierungsmöglichkeiten, wie die Bildung von Iminen, Hydrazonen oder die Kopplung mit Aminen zu Amiden.
1.2.2. Veresterung: Die Reaktion mit Carbonsäuren oder deren aktivierten Derivaten führt zur Bildung von Estern, die als Prodrugs fungieren können, um die Bioverfügbarkeit zu verbessern.
1.2.3. Etherbildung: Die Williamson-Ethersynthese ermöglicht die Einführung verschiedener Alkyl- oder Arylreste, was die Lipophilie und die sterischen Eigenschaften des Moleküls verändert.
Substitution der Chloratome
Die Chloratome an den Positionen C5 und C6 sind reaktiv gegenüber nukleophiler aromatischer Substitution, insbesondere wenn der Pyrazinring durch elektronenziehende Gruppen aktiviert ist.
1.3.1. Aminierung: Die Substitution durch primäre oder sekundäre Amine ist eine gängige Methode zur Einführung von Diversität. Diese Reaktion ist oft entscheidend für die Interaktion mit dem ATP-Bindungsplatz von Kinasen.
1.3.2. Thioether-Bildung: Die Reaktion mit Thiolen führt zur Bildung von Thioethern, die die elektronischen Eigenschaften und die Konformation des Moleküls beeinflussen können.
1.3.3. Suzuki- und Stille-Kupplung: Diese palladiumkatalysierten Kreuzkupplungsreaktionen ermöglichen die Einführung von Aryl-, Heteroaryl- oder Alkenylgruppen und erweitern so den chemischen Raum erheblich.
Experimentelle Protokolle
Die folgenden Protokolle sind verallgemeinerte Verfahren, die als Ausgangspunkt für die Entwicklung spezifischer Synthesewege dienen können.
Protokoll 1: Synthese von N-(5,6-Dichlor-3-(hydroxymethyl)pyrazin-2-yl)acetamid (Acylierung der Aminogruppe)
-
Lösen Sie this compound (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran).
-
Fügen Sie eine Base (z. B. Triethylamin oder Pyridin, 1.2 Äquiv.) hinzu.
-
Kühlen Sie die Reaktionsmischung auf 0 °C.
-
Fügen Sie langsam Acetylchlorid oder Essigsäureanhydrid (1.1 Äquiv.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die organische Phase extrahiert.
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Protokoll 2: Synthese von (3-Amino-5,6-dichloropyrazin-2-yl)methylbenzoat (Veresterung der Hydroxymethylgruppe)
-
Lösen Sie this compound (1 Äquiv.) und Benzoesäure (1.2 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan.
-
Fügen Sie ein Kopplungsreagenz wie Dicyclohexylcarbodiimid (DCC) oder (Benzotriazol-1-yloxy)tris(dimethylamino)phosphoniumhexafluorphosphat (BOP) (1.2 Äquiv.) und eine Base wie 4-Dimethylaminopyridin (DMAP) (0.1 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Filtrieren Sie den ausgefallenen Harnstoff (im Falle von DCC) ab.
-
Waschen Sie das Filtrat nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser.
-
Trocknen Sie die organische Phase, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.
Protokoll 3: Synthese von (3-Amino-5-chlor-6-(phenylamino)pyrazin-2-yl)methanol (Nukleophile aromatische Substitution)
-
Lösen Sie this compound (1 Äquiv.) und Anilin (1.5 Äquiv.) in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder N-Methyl-2-pyrrolidon (NMP).
-
Fügen Sie eine Base wie Kaliumcarbonat oder Diisopropylethylamin (DIPEA) (2 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 80-120 °C für 6-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Eiswasser, um das Produkt auszufällen.
-
Filtrieren Sie den Feststoff ab, waschen Sie ihn mit Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie.
Datenpräsentation
Die biologische Aktivität der synthetisierten Derivate wird typischerweise durch In-vitro-Assays bestimmt. Die Ergebnisse werden oft als IC50-Werte (halbmaximale Hemmkonzentration) oder EC50-Werte (halbmaximale effektive Konzentration) angegeben.
Tabelle 1: Hypothetische biologische Aktivität von Derivaten als Kinase-Inhibitoren
| Verbindung | Modifikation | Ziel-Kinase | IC50 (nM) |
| 1a | Acylierung (Acetyl) | Src-Kinase | 150 |
| 1b | Acylierung (Benzoyl) | Src-Kinase | 85 |
| 2a | Veresterung (Acetat) | Abl-Kinase | 220 |
| 2b | Veresterung (Benzoat) | Abl-Kinase | 110 |
| 3a | Substitution (Anilin) | EGFR | 45 |
| 3b | Substitution (4-Methoxyanilin) | EGFR | 25 |
Tabelle 2: Hypothetische antibakterielle Aktivität von Derivaten
| Verbindung | Modifikation | Bakterienstamm | Minimale Hemmkonzentration (MHK) (µg/mL) |
| 1c | Sulfonylierung (Benzolsulfonyl) | Staphylococcus aureus | 16 |
| 1d | Sulfonylierung (Toluolsulfonyl) | Staphylococcus aureus | 8 |
| 3c | Substitution (Morpholin) | Escherichia coli | 32 |
| 3d | Substitution (Piperazin) | Escherichia coli | 16 |
Visualisierungen
Allgemeiner Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Evaluierung von Derivaten.
Hypothetischer Signalweg für einen Kinase-Inhibitor
Abbildung 2: Vereinfachter Signalweg, der die Hemmung einer Rezeptor-Tyrosinkinase zeigt.
Schlussfolgerung
This compound stellt einen wertvollen Ausgangsstoff für die Entwicklung neuer, potenziell therapeutisch wirksamer Moleküle dar. Die vorgestellten Derivatisierungsstrategien und Protokolle bieten eine Grundlage für die systematische Erforschung des chemischen Raums um dieses Pyrazin-Grundgerüst. Durch gezielte Modifikationen können die pharmakologischen Eigenschaften optimiert werden, um Leitstrukturen für die Behandlung verschiedener Erkrankungen, insbesondere Krebs und Infektionskrankheiten, zu identifizieren. Die Kombination aus rationalem Design, synthetischer Chemie und biologischer Evaluierung ist der Schlüssel zum Erfolg in diesem Bereich der medizinischen Chemie.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctppc.org [ctppc.org]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. drughunter.com [drughunter.com]
Experimental conditions for reactions involving (3-Amino-5,6-dichloropyrazin-2-yl)methanol
Application Notes for Reactions of (3-Amino-5,6-dichloropyrazin-2-yl)methanol
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The presence of amino, chloro, and hydroxymethyl functional groups allows for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for screening purposes. This document provides detailed protocols for a representative reaction involving the amination of this compound, a key step in the diversification of this chemical entity.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 95037-20-0 |
| Molecular Formula | C₅H₅Cl₂N₃O |
| Molecular Weight | 194.02 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in DMSO and methanol |
Key Applications
The structural motif of this compound is found in various compounds explored for different therapeutic areas. The pyrazine ring is a common feature in many biologically active molecules. The functional groups on this particular compound offer multiple points for chemical modification:
-
Amino Group: Can undergo acylation, alkylation, arylation, and diazotization reactions to introduce a variety of substituents.
-
Chloro Groups: Susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups such as amines, ethers, and thioethers.
-
Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification and etherification to append different moieties.
These potential modifications make this compound a valuable building block in the synthesis of novel compounds for screening in oncology, infectious diseases, and other therapeutic areas.
Experimental Protocols
This section details the experimental procedure for a key reaction of this compound: the nucleophilic substitution of a chlorine atom with an amino group. The following protocol is adapted from a similar transformation on a related pyrazine derivative.
Reaction: Amination of this compound
This protocol describes the conversion of this compound to (3,5-Diamino-6-chloropyrazin-2-yl)methanol.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ammonia gas, anhydrous
-
Ice water
-
Acetonitrile (for recrystallization)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, place 1 liter of dry dimethyl sulfoxide (DMSO).
-
Addition of Starting Material: Add 0.45 moles of this compound to the flask.
-
Heating and Ammonolysis: Stir the mixture and heat it to 65 °C. Once the temperature is stable, begin bubbling anhydrous ammonia gas through the solution via the gas inlet tube.
-
Reaction Monitoring: Maintain the reaction temperature at 65 °C and continue the introduction of ammonia gas for a period of 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the reaction mixture into 2 liters of ice water.
-
Isolation of Product: A solid precipitate will form. Collect the solid by filtration using a Buchner funnel.
-
Drying: Dry the collected solid to obtain the crude product.
-
Purification: Recrystallize the crude product from acetonitrile to yield pure (3,5-Diamino-6-chloropyrazin-2-yl)methanol.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 0.45 mol |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Solvent Volume | 1 L |
| Reagent | Anhydrous Ammonia Gas |
| Reaction Temperature | 65 °C |
| Reaction Time | 30 minutes |
| Expected Product | (3,5-Diamino-6-chloropyrazin-2-yl)methanol |
| Purification Method | Recrystallization from Acetonitrile |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the amination of this compound.
Proposed Signaling Pathway Involvement
Derivatives of substituted pyrazines have been investigated for their roles as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Inhibition of a generic protein kinase signaling pathway by a pyrazine derivative.
Application Notes and Protocols for the Analytical Detection of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the flavor and aroma profiles of a wide variety of thermally processed foods, such as roasted coffee, baked goods, and cooked meats.[1][2] Beyond their role in the food and beverage industry, pyrazine derivatives are also important structural motifs in numerous pharmaceutical agents, making their accurate detection and quantification crucial for quality control, flavor and aroma research, and drug development.[1][3] This document provides detailed application notes and protocols for the analysis of pyrazine compounds using modern analytical techniques.
Core Analytical Techniques
The most prevalent and powerful methods for the detection and quantification of pyrazines include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[3][4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) have also been employed for pyrazine analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like pyrazines due to its high sensitivity and selectivity.[1] The methodology typically involves a sample preparation step to extract and concentrate the pyrazines, followed by separation on a GC column and detection by a mass spectrometer.
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used technique, particularly for less volatile or thermally labile pyrazine derivatives.[3] It is also a suitable method for analyzing pyrazines in liquid samples like Baijiu, a Chinese liquor.[5][6] When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides high sensitivity and specificity for quantitative analysis.[5]
Sample Preparation
Effective sample preparation is a critical step to enhance the accuracy of pyrazine analysis by extracting them from complex matrices and minimizing interference.[4] Common techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A simple, solvent-free method for the extraction of volatile pyrazines from solid or liquid samples.[7]
-
Liquid-Liquid Extraction (LLE): A conventional method for extracting pyrazines from liquid samples.
-
Solid-Phase Extraction (SPE): Used for sample clean-up and concentration of pyrazines from various matrices.[8]
-
Supercritical Fluid Extraction (SFE): A green extraction technique that uses supercritical fluids, such as CO2, to extract pyrazines.[8]
Experimental Protocols
Protocol 1: Quantitative Analysis of Pyrazines in Coffee Beans using HS-SPME-GC-MS
This protocol details the analysis of volatile pyrazines in ground coffee.
1. Materials and Reagents:
- Ground coffee sample
- Deuterated pyrazine internal standards (e.g., 2-Methylpyrazine-d6)[1]
- 20 mL headspace vials with PTFE/silicone septa and aluminum caps[9]
- SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[9]
2. Sample Preparation (HS-SPME):
- Accurately weigh 2 g of ground coffee into a 20 mL headspace vial.[9]
- Spike the sample with an appropriate amount of the deuterated internal standard solution.[9]
- Immediately seal the vial.[9]
- Equilibrate the sample in a heating block at 60°C for 15 minutes.[9]
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile pyrazines.[9]
3. GC-MS Analysis:
- After extraction, immediately introduce the SPME fiber into the GC injector for thermal desorption.
- GC Conditions: [1][9][10]
- Injector: Splitless mode, 270°C
- Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 3°C/min, and hold for 1 minute.
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 50-550
- Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis:
- Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.
- Quantify the target pyrazines by creating a calibration curve using the peak area ratios of the analyte to the internal standard.
Protocol 2: Quantitative Analysis of Pyrazines in Baijiu using UPLC-MS/MS
This protocol is suitable for the direct analysis of pyrazines in liquid samples like Baijiu.[6]
1. Materials and Reagents:
- Baijiu sample
- Pyrazine standards
- Ultrapure water
- Acetonitrile (0.1% formic acid)
- Water (0.1% formic acid)
- 0.22 µm syringe filters[9]
2. Sample Preparation:
- Dilute the Baijiu sample with ultrapure water.[9]
- Add an internal standard solution.[9]
- Filter the sample through a 0.22 µm syringe filter before injection.[9]
3. UPLC-MS/MS Analysis:
- Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 0-8 min, 3% B; 8-25 min, 3-12% B; 25-31 min, 12-20% B; 31-35 min, 20-70% B; 35-35.5 min, 70-3% B; 35.5-40 min, 3% B
- Flow Rate: 0.3 mL/min
- MS/MS Conditions: [6]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Optimize MRM transitions (precursor ion, product ion, cone voltage, and collision energy) for each target pyrazine by infusing individual standard solutions.
4. Data Analysis:
- Identify and quantify pyrazines based on their specific MRM transitions and retention times compared to standards.
Quantitative Data Summary
The following tables summarize quantitative data for pyrazine analysis in different matrices.
Table 1: Quantitative Analysis of Pyrazines in Soy Sauce Aroma Type Baijiu (SSAB) by UPLC-MS/MS [5]
| Pyrazine Compound | Concentration Range (μg/L) | Odor Activity Value (OAV) |
| 2,3,5,6-Tetramethylpyrazine | 475 - 1862 | - |
| 2,6-Dimethylpyrazine | 460 - 1590 | - |
| 2,3,5-Trimethylpyrazine | 317 - 1755 | - |
| 2-Ethyl-3,5-dimethylpyrazine | - | Highest OAV |
| 5-Ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 | - |
| 2-Isobutyl-3-methylpyrazine | 1.0 - 5.9 | - |
| 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 | - |
Table 2: Method Validation Parameters for Pyrazine Analysis in Beer by HS-SPME-GC-MS [10]
| Parameter | Result |
| Linear Range | Good linearity in the common concentration range |
| Regression Coefficient (R²) | 0.99 - 0.996 |
| Recovery Rate | 81.2% - 108.9% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Application of (3-Amino-5,6-dichloropyrazin-2-yl)methanol in Materials Science: Application Notes and Protocols
Disclaimer: The following application notes and protocols are speculative and based on the chemical functionalities of (3-Amino-5,6-dichloropyrazin-2-yl)methanol. As of the latest literature survey, specific applications of this compound in materials science are not well-documented. These protocols are intended to serve as a conceptual framework for researchers and would require substantial experimental validation and optimization.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazine core substituted with amino, chloro, and methanol functional groups. The presence of these multiple reactive sites makes it a potentially valuable, yet underexplored, building block in materials science. The amino and methanol groups can participate in polymerization reactions, while the chloro groups offer sites for further chemical modification, and the nitrogen-rich pyrazine ring can act as a ligand for metal coordination. This document outlines potential applications and hypothetical experimental protocols for the use of this compound in the development of novel materials.
Physicochemical Data
A summary of the available physicochemical data for this compound is provided below. This data is primarily sourced from chemical suppliers.
| Property | Value |
| CAS Number | 95037-20-0 |
| Molecular Formula | C₅H₅Cl₂N₃O |
| Molecular Weight | 194.02 g/mol |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |
Application Note 1: A Functional Monomer for High-Performance Polyamides
Potential Application: The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to be hypothetically used as a monomer in step-growth polymerization. Specifically, the amino group can react with a diacyl chloride to form a polyamide. The pendant methanol group can be used for subsequent cross-linking or surface functionalization of the resulting polymer. The incorporated dichloropyrazine moiety is anticipated to enhance the thermal stability and flame retardant properties of the polyamide.
Hypothetical Experimental Protocol: Synthesis of a Dichloropyrazine-Containing Polyamide
Objective: To synthesize a polyamide via the reaction of the amino group of this compound with a diacyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Protocol:
-
Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (1.94 g, 10 mmol) in anhydrous NMP (40 mL).
-
Addition of Base: Add anhydrous pyridine (0.88 mL, 11 mmol) to the solution and stir for 15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Diacyl Chloride: In a separate flask, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in anhydrous NMP (20 mL). Add this solution dropwise to the cooled monomer solution over 30 minutes with vigorous mechanical stirring.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol (500 mL) to precipitate the polyamide.
-
Washing: Filter the polymer and wash thoroughly with methanol and then with hot deionized water to remove unreacted monomers and salts.
-
Drying: Dry the resulting polymer in a vacuum oven at 80°C for 48 hours.
-
Characterization: The polymer can be characterized by FTIR (for amide bond formation), ¹H NMR (for structural confirmation), GPC (for molecular weight distribution), and TGA/DSC (for thermal properties).
Experimental Workflow Diagram:
Caption: Synthesis workflow for a dichloropyrazine-containing polyamide.
Application Note 2: A Building Block for Functional Metal-Organic Frameworks (MOFs)
Potential Application: The pyrazine nitrogen atoms and the exocyclic amino group of this compound can serve as coordination sites for metal ions. This makes it a candidate as a functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs could exhibit interesting properties for gas sorption, catalysis, or as sensory materials. The chloro-substituents provide handles for post-synthetic modification to tune the MOF's properties.
Hypothetical Experimental Protocol: Solvothermal Synthesis of a MOF
Objective: To synthesize a MOF using this compound as a co-ligand in a solvothermal reaction.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Protocol:
-
Preparation of Precursor Solution: In a 20 mL glass vial, combine this compound (0.0485 g, 0.25 mmol), 1,4-benzenedicarboxylic acid (0.0415 g, 0.25 mmol), and zinc nitrate hexahydrate (0.1487 g, 0.5 mmol).
-
Addition of Solvent: Add DMF (10 mL) to the vial and sonicate for 10 minutes to ensure complete dissolution.
-
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 100°C for 48 hours.
-
Cooling and Crystal Collection: After the reaction, cool the autoclave to room temperature. Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Activation: Immerse the crystals in fresh ethanol for 24 hours to exchange the solvent. Subsequently, activate the MOF by heating under a dynamic vacuum at 120°C for 12 hours.
-
Characterization: The synthesized MOF can be characterized by single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD) for structural determination, SEM for morphology, and gas adsorption analysis (e.g., N₂ isotherm at 77K) to determine the porosity and surface area.
Logical Relationship Diagram for MOF Synthesis:
Caption: Logical flow for the synthesis of a functional MOF.
Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyrazines
Introduction
Pyrazine derivatives are a critical class of nitrogen-containing heterocycles featured prominently in pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2][3] Their diverse biological activities make them valuable scaffolds in drug discovery programs.[4] As drug candidates progress through development pipelines, the demand for larger quantities of key pyrazine intermediates necessitates the development of robust, scalable, and efficient synthetic routes.[1] This document provides detailed application notes and protocols for the scale-up synthesis of substituted pyrazines, targeting researchers, scientists, and professionals in drug development.
Key Synthetic Strategies for Scalable Production
Several synthetic strategies are employed for the synthesis of pyrazines, with some being more amenable to large-scale production than others. The choice of method often depends on the desired substitution pattern, cost of starting materials, and safety considerations for industrial application.
-
Condensation Reactions: Traditional methods often involve the self-condensation of α-amino ketones, which can be generated in situ.[5] The Gutknecht pyrazine synthesis, for instance, is a classic method that remains relevant.[5][6]
-
Functionalization of Pre-formed Pyrazine Cores: A common and versatile approach involves using a pre-existing pyrazine ring, such as the readily available 2-chloropyrazine, and introducing substituents through various reactions.[2] Nucleophilic aromatic substitution (SNAr) is a key reaction in this context.[1] Modern cross-coupling reactions, such as Suzuki-Miyaura and C-H functionalization, have also been successfully applied to pyrazine synthesis on a gram scale.[4]
-
Dehydrogenative Coupling: More recent, atom-economical methods involve the catalytic dehydrogenative coupling of substrates like 2-aminoalcohols or the reaction of 1,2-diamines with 1,2-diols.[7] These methods, often catalyzed by transition metals like manganese or ruthenium, are environmentally benign as they typically produce only hydrogen gas and water as byproducts.[7]
-
Industrial Gas-Phase Synthesis: For the production of simple, volatile pyrazines, gas-phase catalytic reactions are employed. For example, reacting ethylene diamine with propylene glycol over a metal-based catalyst at high temperatures can produce 2-methylpyrazine.[8]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of an Aminopyrazine Intermediate via SNAr and Decarboxylation
This protocol is adapted from a route developed for the multi-hundred gram synthesis of a key pyrazine building block for an oncology program.[1] It involves an SNAr reaction followed by a one-pot deprotection and decarboxylation sequence.
Step 1: SNAr Reaction
-
To a suitable reaction vessel, add dichloropyrazine (1.0 eq.), a glycine derivative (e.g., tert-butyl N-(diphenylmethylene)glycinate) (1.1 eq.), and a solvent such as acetonitrile.
-
Add cesium carbonate (Cs₂CO₃) (1.5 eq.) to the mixture.
-
Heat the reaction mixture to an internal temperature of 80 °C and stir overnight.
-
Monitor the reaction for the consumption of the starting material by HPLC. If the reaction is incomplete, an additional charge of Cs₂CO₃ (1.0 eq.) can be added, followed by continued stirring at 80 °C for several hours.[1]
-
Once complete, cool the reaction mixture and proceed with aqueous workup and extraction to isolate the crude adduct.
Step 2: Acid-Mediated Deprotection and Decarboxylation
-
Dissolve the crude adduct from the previous step in a biphasic solvent system such as toluene and water.
-
Add concentrated hydrochloric acid (HCl) (5.0 eq.).
-
Heat the mixture to 75-85 °C for 3-7 hours. This single step accomplishes the deprotection of the imine, hydrolysis of the tert-butyl ester, and subsequent decarboxylation.[1]
-
After cooling, separate the aqueous layer containing the desired primary amine product (often as an HCl salt).
-
The product can be isolated or used as an aqueous solution in the subsequent step.
Protocol 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Aminoalcohols
This protocol describes a sustainable method for synthesizing symmetrical 2,5-disubstituted pyrazines using an earth-abundant metal catalyst.[7]
-
In a glovebox, charge a pressure-rated vessel with the manganese pincer catalyst Mn(Acr-PNPPh)(CO)₂ (2 mol %).
-
Add the desired 2-aminoalcohol substrate (1.0 eq.) and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of base (e.g., KH, 3 mol %).
-
Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 150 °C for 24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
The product can be purified from the reaction mixture using standard techniques such as column chromatography.
Protocol 3: Regioselective 3,6-Dilithiation of 2-Chloropyrazine
This protocol allows for the specific synthesis of 3,6-disubstituted 2-chloropyrazines, which can be challenging to access via other methods.[2]
-
Prepare a solution of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (2.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere.
-
Slowly add 2-chloropyrazine (1.0 eq.) to the LiTMP solution at -78 °C.
-
Allow the mixture to stir and warm to 0 °C for 1.5 hours to facilitate the formation of the 3,6-dilithiated intermediate.[2]
-
Cool the mixture back down to -78 °C.
-
Add a solution of the desired electrophile (e.g., methyl benzoate, >2.0 eq.) in THF and stir for 15 minutes at -78 °C.
-
Quench the reaction at -78 °C by adding a mixture of 20% aqueous HCl, ethanol, and THF.
-
Warm the mixture to room temperature and perform an aqueous workup and extraction with an organic solvent.
-
Purify the residue by column chromatography on silica gel to isolate the 3,6-dicarbonyl substituted pyrazine.[2]
Data Presentation
Table 1: Comparison of Conditions for Reduction of a Pyrazine Ester [1]
| Entry | Temperature (°C) | Time (h) | Aldehyde Yield (%) | Alcohol Byproduct (%) | Unreacted Ester (%) |
| 1 | -78 | 2.5 | 31 | 20 | 49 |
| 2 | -55 | 1.0 | 45 | 50 | 5 |
Data obtained from crude ¹H NMR analysis during a route development study.[1]
Table 2: Substrate Scope for Manganese-Catalyzed Synthesis of 2,5-Disubstituted Pyrazines [7]
| Entry | Substrate (2-Aminoalcohol) | Product Yield (%) |
| 1 | 2-Amino-4-methylpentan-1-ol | 80 |
| 2 | 2-Amino-1-hexanol | 65 |
| 3 | 2-Amino-1-pentanol | 95 |
| 4 | 2-Aminobutane-1-ol | 40 |
| 5 | 2-Aminopropane-1-ol | 45 |
Reactions performed at 150 °C for 24 h with 2 mol % catalyst.[7]
Table 3: Optimization of Regioselective Dicarbonylation of 2-Chloropyrazine [2]
| Entry | Stirring Time at 0°C (t₁) | Stirring Time at -78°C (t₂) | Dicarbonyl Product Yield (%) | Monocarbonyl Product Yield (%) |
| 1 | 30 min | 30 min | Low | Major |
| 2 | 1.5 h | 15 min | 75 | Negligible |
Yields determined after isolation and purification.[2]
Challenges in Scale-Up Synthesis
Scaling up pyrazine synthesis from the lab bench to pilot plant or industrial scale presents several common challenges:
-
Low Yields and Incomplete Conversion: Reactions that perform well on a small scale may not reach completion when scaled up. This can be due to issues with mass and heat transfer. For instance, in an SNAr reaction, an increased charge of the base was required on a larger scale to drive the reaction to completion.[1]
-
Side Product Formation: Over-reduction of an ester to an alcohol instead of the desired aldehyde is a common side reaction that complicates purification.[1] The formation of imidazole byproducts can also occur, requiring careful control of reaction conditions.[9]
-
Purification: Chromatographic purification is often necessary at the lab scale but is undesirable for large-scale production due to cost and solvent waste.[1] Developing scalable purification methods like crystallization or distillation is crucial.
-
Safety and Reagent Handling: Many reagents used in pyrazine synthesis are hazardous. Gas-phase industrial processes can require very high temperatures (e.g., 470-480 °C), posing significant engineering challenges.[8]
Visualizations
Caption: General experimental workflow for pyrazine synthesis.
Caption: Simplified reaction pathway for aminopyrazine synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5693806A - Process for producing pyrazine compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of Dichloropyrazine Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of dichloropyrazine substrates, critical intermediates in the synthesis of pharmaceuticals and other functional materials. The pyrazine core is a key pharmacophore in numerous potent and selective kinase inhibitors.[1] This document details established methodologies for achieving regiocontrol in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and offers specific protocols for the synthesis of biologically active pyrazine derivatives.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyrazine ring facilitates nucleophilic aromatic substitution. On asymmetrically substituted dichloropyrazines, the regioselectivity of SNAr reactions is predominantly governed by the electronic nature of the substituents on the pyrazine ring.
Application Notes:
Predicting the site of nucleophilic attack is crucial for synthetic design. A general trend observed is that electron-withdrawing groups (EWGs) direct incoming nucleophiles to the para position, while electron-donating groups (EDGs) direct them to the meta position relative to the directing group. Specifically, for 2-substituted 3,5-dichloropyrazines, nucleophilic attack occurs preferentially at the 5-position when the substituent at the 2-position is an EWG, and at the 3-position when it is an EDG.[2]
Experimental Protocol: General Procedure for SNAr of 2-Substituted 3,5-Dichloropyrazines
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
Materials:
-
2-Substituted 3,5-dichloropyrazine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Cesium fluoride (CsF) or other suitable base (1.5-2.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted 3,5-dichloropyrazine and the base.
-
Add anhydrous DMSO to dissolve the solids.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.
Quantitative Data for SNAr Reactions:
| 2-Substituent | Nucleophile | Major Regioisomer | Minor Regioisomer | Regioselectivity | Reference |
| -CN (EWG) | Morpholine | 5-substituted | 3-substituted | High (minor isomer 3-8%) | [2] |
| -CO2Me (EWG) | Piperidine | 5-substituted | 3-substituted | High (minor isomer 3-8%) | [2] |
| -Me (EDG) | Benzylamine | 3-substituted | 5-substituted | Good (minor isomer 8-14%) | [2] |
| -OMe (EDG) | Aniline | 3-substituted | 5-substituted | Excellent (no minor isomer observed) | [2] |
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties. The regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. For 2,5-dichloropyrazine, mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid.[3]
Experimental Protocol: General Procedure for Mono-Arylation of 2,5-Dichloropyrazine via Suzuki Coupling
This protocol is optimized for the mono-arylation of 2,5-dichloropyrazine.
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%)
-
Potassium carbonate (K2CO3) (2.0-3.0 eq)
-
1,4-Dioxane and water (4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 2,5-dichloropyrazine, the arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Add the 1,4-dioxane/water solvent mixture.
-
Thoroughly degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[4]
-
Purify the crude product by column chromatography.[3]
Quantitative Data for Suzuki Coupling of Dichloropyrazines:
| Dichloropyrazine | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Regioselectivity | Reference |
| 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 75 | Mono-arylation | [3] |
| 2,5-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 82 | Mono-arylation | [3] |
| 2,5-Dichloropyrazine | Phenylboronic acid (2.2 eq) | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 65 | Di-arylation | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While specific protocols for dichloropyrazines are less common in the provided literature, methodologies developed for dichloropyridines can be adapted.[5] Regioselectivity is often influenced by the ligand choice and the steric and electronic properties of the amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on the amination of dichloropyridines and may require optimization for dichloropyrazine substrates.
Materials:
-
Dichloropyrazine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
Xantphos or other suitable ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 eq)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)2, the phosphine ligand, and the base.
-
Add the dichloropyrazine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring. Microwave irradiation can significantly reduce reaction times.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Application in Drug Discovery: Synthesis of Pyrazine-Based Kinase Inhibitors
The functionalized pyrazine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[6]
Synthesis of a Pyrazine-Based TrkA Inhibitor Intermediate
Tropomyosin receptor kinase A (TrkA) is a target in oncology and pain management.[7] The following is a protocol for a key step in the synthesis of a pyrazine-based TrkA inhibitor.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) and 3-aminophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography to yield 3-((6-chloropyrazin-2-yl)amino)phenol.[7]
Visualizations
Experimental Workflow for Regioselective Functionalization
Tyrosine Kinase Signaling Inhibition by Pyrazine Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Transformations of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations of pyrazine derivatives. The pyrazine scaffold is a vital heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] These protocols offer practical guidance for the synthesis and functionalization of pyrazine-containing molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.[2][4] Among these, the Suzuki-Miyaura, Sonogashira, and Stille reactions are widely employed.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the arylation of halopyrazines. It is widely used in the synthesis of biologically active compounds.[2] The reaction of 2-chloropyrazine with various arylboronic acids can be efficiently catalyzed by palladium(II) ONO pincer complexes with low catalyst loading.[5]
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [6] |
| 2 | 4-Methoxyphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [6] |
| 3 | 4-Chlorophenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | [6] |
| 4 | 3,5-Dimethylphenylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 | [6] |
| 5 | 2-Naphthylboronic acid | 0.01 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine [6][7][8]
-
Reagent Preparation: In a clean, dry Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) ONO pincer complex catalyst (0.01 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-arylpyrazine.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the pyrazine core, which are valuable handles for further transformations.[2] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10]
Table 2: Sonogashira Coupling of Halopyrazines with Terminal Alkynes
| Entry | Halopyrazine | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 85 | [2] |
| 2 | 2-Bromopyrazine | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 90 | [2] |
| 3 | 2,5-Dichloropyrazine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 90 | 78 | |
| 4 | 2-Iodopyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | THF | RT | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling [9][10]
-
Reaction Setup: To a Schlenk flask, add the halopyrazine (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the solvent (e.g., THF or DMF), the terminal alkyne (1.2 mmol), and the amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol).
-
Reaction Execution: Stir the mixture at the specified temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired alkynylpyrazine.
Direct C-H Functionalization
Direct C-H functionalization has emerged as an atom- and step-economical strategy for the modification of pyrazine rings, avoiding the pre-functionalization required in traditional cross-coupling reactions.[11]
Direct Arylation
Palladium-catalyzed direct arylation allows for the formation of C-C bonds between pyrazines and aryl halides.[11] The regioselectivity of the reaction can often be controlled by the reaction conditions and the directing groups on the pyrazine core.[11]
Table 3: Palladium-Catalyzed Direct C-H Arylation of Pyrazines
| Entry | Pyrazine Derivative | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrazine | 4-Bromotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 75 | [12] |
| 2 | 2-Methylpyrazine | 4-Iodoanisole | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 110 | 82 | [12] |
| 3 | 2,5-Dimethylpyrazine | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 130 | 68 | [12] |
| 4 | Imidazo[1,2-a]pyrazine | 4-Bromoacetophenone | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Xylene | 140 | 85 | [13] |
Experimental Protocol: General Procedure for Direct C-H Arylation [11][12]
-
Reaction Setup: In a sealable reaction tube, combine the pyrazine derivative (1.0 mmol), aryl halide (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required, 10 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMA or dioxane, 3 mL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Minisci Reaction
The Minisci reaction is a radical-based method for the alkylation or acylation of electron-deficient heterocycles like pyrazine.[14] Modern variations often utilize photoredox catalysis for milder reaction conditions.[15]
Table 4: Minisci-Type Alkylation of Pyrazine
| Entry | Alkyl Radical Source | Catalyst/Initiator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pivalic acid | AgNO₃ / (NH₄)₂S₂O₈ | H₂O/CH₃CN | 80 | 70 | [14] |
| 2 | Adamantanecarboxylic acid | AgNO₃ / (NH₄)₂S₂O₈ | H₂O/DCE | 80 | 65 | [14] |
| 3 | Cyclohexanecarboxylic acid | FeSO₄ / t-BuOOH | H₂O/CH₂Cl₂ | RT | 78 | [14] |
| 4 | Ethyl iodoacetate | Ir(ppy)₃ (photocatalyst) | DMSO | RT | 85 | [15] |
Experimental Protocol: Classical Minisci Alkylation [14]
-
Reaction Setup: To a solution of pyrazine (1.0 mmol) in a mixture of water and an organic solvent (e.g., acetonitrile), add the carboxylic acid (3.0 mmol) and silver nitrate (AgNO₃, 0.2 mmol).
-
Initiation: Heat the mixture to the desired temperature (e.g., 80 °C). Add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 mmol) in water dropwise over 30 minutes.
-
Reaction Execution: Continue stirring at the same temperature for the required time (typically 1-3 hours).
-
Work-up: Cool the reaction mixture, make it alkaline with aqueous ammonia, and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the alkylated pyrazine.
Cycloaddition Reactions
Pyrazines can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as azadienes. These reactions provide access to complex polycyclic and heterocyclic structures.[16][17][18]
Experimental Workflow: Inverse-Electron-Demand Diels-Alder Reaction
Caption: Workflow for a typical Diels-Alder reaction involving a pyrazine.
Experimental Protocol: Diels-Alder Reaction of a Pyrazine Derivative [16][17]
-
Reaction Setup: In a high-pressure reaction vessel, combine the substituted pyrazine (1.0 mmol) and the dienophile (e.g., an electron-rich alkene or alkyne, 1.5 mmol).
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene or xylene (5 mL).
-
Inert Atmosphere: Seal the vessel after purging with an inert gas.
-
Reaction Execution: Heat the mixture to a high temperature (typically 150-200 °C) for 12-48 hours.
-
Work-up: After cooling the reaction to room temperature, carefully open the vessel and transfer the contents to a round-bottom flask.
-
Purification: Remove the solvent under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford the cycloadduct.
Application in Drug Development: Bortezomib and the NF-κB Pathway
Pyrazine derivatives are crucial in medicinal chemistry. Bortezomib, a dipeptidyl boronic acid containing a pyrazine moiety, is a proteasome inhibitor used in the treatment of multiple myeloma.[19][20] One of its key mechanisms of action is the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][21][22]
Normally, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκB.[6] Upon cellular stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate genes involved in cell survival and proliferation.[6] Bortezomib inhibits the proteasome, preventing IκB degradation and thereby blocking NF-κB activation.[6][23]
Signaling Pathway: Mechanism of Action of Bortezomib
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB nuclear translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03380G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 15. soc.chim.it [soc.chim.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 18. quora.com [quora.com]
- 19. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (3-Amino-5,6-dichloropyrazin-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach involves a two-step process. The first step is the synthesis of the intermediate, Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. This is typically followed by the reduction of the methyl ester to the desired primary alcohol, this compound.
Q2: Which reducing agents are suitable for the conversion of Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate to the corresponding alcohol?
A2: Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols.[1] Alternatively, a milder and often more selective method involves the use of sodium borohydride (NaBH₄) in combination with a suitable solvent system like methanol in THF, after activation of the carboxylic acid if starting from the acid.[2] Borane complexes, such as borane-dimethyl sulfide (BH₃·SMe₂), are also effective for the reduction of carboxylic acids and their derivatives.
Q3: What are the potential side reactions to be aware of during the reduction step?
A3: Over-reduction is a potential side reaction, especially when using highly reactive reducing agents like LiAlH₄. This could potentially lead to the reduction of the pyrazine ring or dehalogenation, although this is less common under controlled conditions. Incomplete reduction, resulting in the isolation of unreacted starting material or aldehyde intermediates, is also a possibility if the reaction conditions are not optimal.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system should be chosen to achieve good separation between the starting ester, the intermediate aldehyde (if any), and the final alcohol product. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Q5: What are the recommended purification methods for the final product?
A5: The crude this compound can be purified by column chromatography on silica gel. The appropriate solvent system for elution needs to be determined based on the polarity of the product and any impurities. Recrystallization from a suitable solvent is another effective method for obtaining a highly pure product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reduction | - Increase the reaction time. - Increase the molar excess of the reducing agent. - Ensure the reaction is performed under anhydrous conditions, as moisture will quench the reducing agent. |
| Degradation of Product | - Perform the reaction at a lower temperature to minimize side reactions. - Use a milder reducing agent if harsh conditions are suspected to be the cause of degradation. |
| Suboptimal Work-up Procedure | - Ensure the quenching of the reaction is done carefully and at a low temperature to avoid product degradation. - Optimize the extraction procedure to ensure complete recovery of the product from the aqueous layer. |
| Poor Quality of Starting Material | - Ensure the starting Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate is pure by checking its melting point or by analytical techniques like NMR or HPLC. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Unreacted Starting Material | - Drive the reaction to completion by extending the reaction time or using a slight excess of the reducing agent. |
| Formation of Aldehyde Intermediate | - Ensure sufficient reducing agent is used to completely reduce the intermediate aldehyde to the alcohol. |
| Side-products from Over-reduction | - Use a less reactive reducing agent or perform the reaction at a lower temperature. |
| Impurities from Solvents or Reagents | - Use high-purity, anhydrous solvents and fresh reagents. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate (Starting Material)
This protocol is inferred from general procedures for the synthesis of similar pyrazine derivatives.
-
Reaction Setup: To a solution of 2,3-diamino-5,6-dichloropyrazine in methanol, add an excess of a suitable oxidizing agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.
Protocol 2: Reduction of Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate to this compound using LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend a slight molar excess of LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux | - High reactivity - Reduces a wide range of functional groups | - Highly reactive with protic solvents (requires anhydrous conditions) - Can lead to over-reduction |
| Sodium Borohydride (NaBH₄) | Methanol/THF, room temperature to reflux | - Milder and more selective than LiAlH₄ - Easier to handle | - Generally not effective for ester reduction without an activating agent |
| Borane-Dimethyl Sulfide (BH₃·SMe₂) | Anhydrous THF, 0 °C to room temperature | - Selective for carboxylic acids and esters - Can be used in the presence of other functional groups | - Pungent odor - Requires anhydrous conditions |
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the synthesis of the target molecule.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis problems.
References
Technical Support Center: Purification of Halogenated Pyrazine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming challenges associated with the purification of halogenated pyrazine carbonitriles. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful purification of these critical chemical building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying halogenated pyrazine carbonitriles?
A1: The primary and most widely documented method for the purification of halogenated pyrazine carbonitriles is silica gel column chromatography.[1] Recrystallization is also frequently employed, particularly for the final purification of the crystalline solid product.[1]
Q2: What are the typical impurities encountered during the synthesis of these compounds?
A2: Impurities can include unreacted starting materials, reagents, and byproducts from the halogenation or cyanation reactions. For instance, in the synthesis of dichloropyrazine compounds, the formation of brominated impurities has been noted as a significant issue.[1] Positional isomers can also be a major impurity, requiring careful chromatographic separation.[1] Other potential impurities include imidazole derivatives, especially if the synthesis involves sugars and amino acids.
Q3: How does the type of halogen (F, Cl, Br) influence the purification strategy?
A3: The nature of the halogen affects the polarity and reactivity of the molecule, which in turn influences the choice of purification technique. Chloro- and bromo-derivatives are commonly purified by silica gel chromatography.[1] In some cases, fluorinated derivatives like 3,6-difluoropyrazine-2-carbonitrile can be used in subsequent reactions without extensive purification of the crude product.[2]
Q4: Are there any known stability issues with halogenated pyrazine carbonitriles during purification?
A4: Halogenated pyrazine carbonitriles are generally stable compounds. However, like many organic molecules, they can be sensitive to harsh acidic or basic conditions, which could potentially lead to degradation. It is advisable to use mild conditions during workup and purification.
Q5: How can I remove colored impurities from my final product?
A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before a final recrystallization. A hot filtration step is then necessary to remove the charcoal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution. | - Select a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures.- Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.- Minimize the amount of hot solvent used for dissolution.[3] |
| "Oiling Out" During Recrystallization | - The crude material is significantly impure.- The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Add a small amount of additional hot solvent to redissolve the oil.- Allow the solution to cool more slowly. Insulating the flask can help.- Use a co-solvent system to modify the solubility properties.[4] |
| Poor Separation on Silica Gel Chromatography | - The chosen eluent system is not providing adequate separation.- The compound is interacting strongly with the silica gel (streaking).- The column is overloaded. | - Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly, increase the polarity.- For acidic or basic compounds that streak, add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Ensure the amount of sample loaded is appropriate for the column size. |
| Co-elution of Isomers | - Positional isomers have very similar polarities. | - Use a high-performance stationary phase with a larger surface area for flash chromatography.- Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing the polarity.- Consider HPLC with a different stationary phase, such as a mixed-mode reversed-phase/strong anion-exchange column, for analytical or small-scale preparative separations.[5] |
| Persistent Impurity After Multiple Purifications | - The impurity has very similar physical properties (polarity, solubility) to the target compound. | - A combination of purification techniques may be necessary. For example, follow column chromatography with a final recrystallization step.- If the impurity has a different functional group, consider a chemical workup step, such as an acid-base extraction. |
Data Presentation: Purification Parameters
Table 1: Column Chromatography Systems for Halogenated Pyrazine Carbonitriles
| Compound | Stationary Phase | Eluent System | Observed Yield | Reference |
| 3,5-Dichloropyrazine-2-carbonitrile | Silica Gel | Hexane/Ethyl Acetate (gradient 0-30%) | 66% | [6] |
| 3-Chloropyrazine-2-carbonitrile | Silica Gel | 100% Dichloromethane | Not specified | [7] |
| General Pyrazine Derivatives | Silica Gel | Hexane/Ethyl Acetate (90:10) | Good separation | [8] |
| 4-Anisolecarbonitrile (from 4-bromoanisole) | Silica Gel | Pentane/Et2O (4:1) | 91% | [9] |
Table 2: Recrystallization Solvents for Halogenated Aromatic Nitriles and Related Compounds
| Compound Class | Solvent(s) | Comments | Reference |
| Brominated Pyridine Derivatives | Ethyl Acetate / Petroleum Ether or Hexanes | Mixed solvent system is common. | [3] |
| General Aromatic Compounds | Ethanol, n-Hexane/Acetone, n-Hexane/THF | Ethanol is a good general-purpose solvent. Mixed systems offer tunability. | [10] |
| N-acetylpyrazoline | Methanol-Ethyl Acetate | Example of a mixed solvent system for a related heterocyclic compound. | [11] |
| Benzoin | Ethanol/Water (70:30) | A mixed solvent system can be effective for polar compounds. | [7] |
Experimental Protocols
Protocol 1: Purification of 3,5-Dichloropyrazine-2-carbonitrile by Column Chromatography
This protocol is adapted from a documented synthesis procedure.[6]
-
Preparation of the Crude Material: Following the synthesis, the crude residue is obtained after concentrating the organic extracts under vacuum.
-
Column Packing: A chromatography column is packed with silica gel using a slurry of hexane/ethyl acetate (e.g., 95:5) as the mobile phase.
-
Sample Loading: The crude 3,5-dichloropyrazine-2-carbonitrile is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of hexane/ethyl acetate, starting from 100% hexane and gradually increasing the ethyl acetate concentration to 30%.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 3,5-dichloropyrazine-2-carbonitrile as a colorless solid.
Protocol 2: General Procedure for Recrystallization
This is a general protocol that can be adapted for halogenated pyrazine carbonitriles.
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.
Visualizations
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 2092309-75-4|3-Bromo-5-methylpyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Common Side Reactions in Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming common side reactions encountered during the synthesis of pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pyrazine synthesis?
A1: The most prevalent side reaction is the formation of imidazole derivatives, particularly 4-methylimidazole, especially in syntheses involving sugars and ammonium hydroxide.[1] Other common issues include polymerization and degradation of reactants or products, especially under harsh reaction conditions such as high temperatures.[2] Incomplete oxidation of the dihydropyrazine intermediate can also lead to a mixture of products and lower yields of the desired aromatic pyrazine.[3]
Q2: How can I minimize the formation of imidazole byproducts?
A2: The choice of solvent during extraction is crucial. Using a less polar solvent like hexane can prevent the co-extraction of polar imidazole byproducts.[3] If imidazole impurities are present in your crude product, they can be effectively removed by column chromatography on silica gel, as the silica will retain the more polar imidazoles.[3][4]
Q3: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A3: Low yields in pyrazine synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in some gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to decompose.[2]
-
Purity of Starting Materials: Impurities in your starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions.[2]
-
Choice of Catalyst and Base: The selection and loading of the catalyst and base are critical. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like tBuOK or NaOMe.[2]
-
Inefficient Work-up and Purification: Product loss during extraction and purification steps is a common reason for low yields. Multiple extractions may be necessary to recover the product efficiently.[2]
Q4: I'm having trouble purifying my pyrazine derivative using column chromatography. What can I do?
A4: If you are facing difficulties with column chromatography, consider the following troubleshooting tips:
-
Solvent System Optimization: The polarity of the eluent is critical. A common and effective solvent system for separating pyrazines from imidazole byproducts is a mixture of hexane and ethyl acetate, for example, in a 90:10 ratio.[4]
-
Stationary Phase: If standard silica gel does not provide adequate separation, consider using a different stationary phase.
-
Sample Loading: Avoid overloading the column, as this can lead to poor separation.
-
Alternative Purification Methods: If column chromatography is not effective, other purification techniques such as distillation for volatile pyrazines or recrystallization for solid derivatives can be employed.[5]
Troubleshooting Guides
Issue: Low Yield in Pyrazine Synthesis
This guide provides a systematic approach to troubleshooting low yields in your pyrazine synthesis.
dot
Caption: Troubleshooting workflow for low pyrazine yield.
Issue: Presence of Imidazole Byproducts
This guide outlines the steps to identify and remove imidazole impurities from your pyrazine product.
dot
Caption: Workflow for imidazole byproduct removal.
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrazine Synthesis Yield
| Synthesis Method | Catalyst (mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dehydrogenative Coupling | Mn-Pincer Complex (2) | KH | Toluene | 150 | 99 | [2] |
| Dehydrogenative Coupling | Mn-Pincer Complex (2) | NaOEt | Toluene | 150 | 81 | [2] |
| Dehydrogenative Coupling | Mn-Pincer Complex (2) | tBuOK | Toluene | 150 | 15 | [2] |
| Dehydrogenative Coupling | Mn-Pincer Complex (2) | NaOMe | Toluene | 150 | 10 | [2] |
| Enzyme-catalyzed | Lipozyme® TL IM | - | tert-Amyl Alcohol | 45 | 91.6 | [6] |
| Enzyme-catalyzed | Lipozyme® TL IM | - | Methanol | 45 | <20 | [6] |
| Enzyme-catalyzed | Lipozyme® TL IM | - | Acetonitrile | 45 | <20 | [6] |
Table 2: Comparative Yields of 2,5-Disubstituted Pyrazines via Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols
| β-Amino Alcohol Substrate | Product | Yield (%) |
| 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 |
| 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |
| 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |
Experimental Protocols
Protocol 1: Gutknecht Synthesis of 2,5-Dimethylpyrazine
This protocol describes the self-condensation of aminoacetone, generated in situ, to form 2,5-dimethylpyrazine.
Materials:
-
Aminoacetone hydrochloride
-
Sodium hydroxide solution (e.g., 1 M)
-
Oxidizing agent (e.g., air, copper(II) sulfate)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve aminoacetone hydrochloride in water.
-
Carefully add sodium hydroxide solution to neutralize the hydrochloride and generate free aminoacetone. The reaction is pH-dependent.
-
The aminoacetone will spontaneously dimerize to form 2,5-dimethyl-2,5-dihydropyrazine.
-
Oxidize the dihydropyrazine intermediate to 2,5-dimethylpyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.
-
Extract the product from the aqueous solution using an organic solvent such as dichloromethane.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylpyrazine.
-
Purify the product by distillation or column chromatography.
Protocol 2: Stahel-Gastaldi Synthesis of 2,5-Diphenylpyrazine
This protocol outlines the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone and ammonia.[2]
Materials:
-
2-Chloroacetophenone
-
Concentrated aqueous ammonia or ammonia gas
-
Ethanol
-
Oxidizing agent (e.g., air, hydrogen peroxide)
Procedure:
-
In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.[2]
-
Add an excess of concentrated aqueous ammonia to the solution or bubble ammonia gas through it.[2]
-
Stir the mixture at room temperature. The formation of α-aminoacetophenone is typically exothermic.[2]
-
The α-aminoacetophenone intermediate will spontaneously condense to form the dihydropyrazine.[2]
-
Oxidize the dihydropyrazine to 2,5-diphenylpyrazine by bubbling air through the reaction mixture or by the controlled addition of an oxidizing agent like hydrogen peroxide.[2]
-
The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.[2]
-
Collect the solid product by filtration and wash it with cold ethanol.[2]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,5-diphenylpyrazine.[2]
Signaling Pathways and Workflows
Imidazole Side Reaction Pathway
The formation of 4-methylimidazole is a common side reaction, particularly in Maillard-type reactions involving dicarbonyl compounds and ammonia.[1][7]
dot
Caption: Formation of 4-methylimidazole side product.
General Experimental Workflow for Pyrazine Synthesis and Purification
This diagram illustrates a typical workflow from synthesis to the purified product.
dot
Caption: General pyrazine synthesis and purification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Substituted Pyrazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides practical advice for overcoming common challenges in pyrazine synthesis in a question-and-answer format.
Question: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can arise from several factors. Here are some common culprits and potential solutions:
-
Suboptimal Reaction Conditions: Many synthetic routes to pyrazines are highly sensitive to reaction parameters.[1] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some methods may involve harsh conditions that can lead to product degradation.[1]
-
Purity of Starting Materials: The purity of your reactants, such as α-dicarbonyl compounds and 1,2-diamines, is critical.[1][2] Impurities can lead to undesirable side reactions and the formation of byproducts.[1] It is advisable to purify starting materials before use.
-
Incomplete Reaction: The initial condensation or cyclization may not proceed to completion.[3] Consider extending the reaction time or increasing the temperature to drive the reaction forward.[3]
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to form the final aromatic product.[1][3] If this oxidation step is incomplete, it will result in a mixture of products and consequently a lower yield of the desired pyrazine.[1]
-
Product Degradation: Substituted pyrazines can be sensitive to harsh reaction or workup conditions.[3] Employing milder reagents and conditions, and avoiding highly acidic or basic environments during workup, can help preserve the final product.[3]
Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
Answer: The formation of side products is a common issue that can diminish the yield of the desired substituted pyrazine. Here are some strategies to enhance selectivity:
-
Optimize Reaction Conditions: A systematic optimization of parameters such as temperature, catalyst, and reaction time can significantly improve selectivity towards the desired product.[3]
-
Choice of Catalyst and Base: The selection of an appropriate catalyst and base is crucial. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2][4]
-
Order of Reagent Addition: In multi-component reactions, the sequence of adding reactants can influence the distribution of products.[5]
-
Use of Protecting Groups: If a reactant possesses multiple reactive sites, utilizing protecting groups to block undesired reactivity can substantially enhance selectivity.[5]
-
Regioselective Synthetic Methods: If you are observing the formation of regioisomers, consider modifying your synthetic strategy to one that offers higher regioselectivity.[2]
Question: My reaction mixture is turning dark, and I am getting a complex mixture of unidentified products. What could be the cause?
Answer: A dark reaction mixture and the presence of numerous unidentified products often indicate polymerization or degradation reactions.[2] Here’s how to troubleshoot this issue:
-
Lower the Reaction Temperature: High temperatures can sometimes promote unwanted side reactions and decomposition.[2]
-
Inert Atmosphere: If your intermediates are sensitive to air, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and subsequent side reactions.[2][5]
-
Solvent Purity: Impurities in the solvent, such as aldehydes or ketones, can lead to side reactions like aldol condensation, resulting in colored byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted pyrazines?
A1: Several classical and modern methods are employed for pyrazine synthesis. The most common include:
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a widely used and classical method that forms a dihydropyrazine intermediate, which is subsequently oxidized.[3][6]
-
Gutknecht Pyrazine Synthesis: This method involves the self-condensation of α-amino ketones to form dihydropyrazines, followed by oxidation.[1][2] The challenge often lies in the stability and synthesis of the α-amino ketone intermediate.[1]
-
Staedel–Rugheimer Pyrazine Synthesis: This route involves the reaction of a 2-haloacetophenone with ammonia to generate an amino ketone, which then condenses and is oxidized.[1]
-
Dehydrogenative Coupling of β-Amino Alcohols: This modern approach utilizes catalysts, such as manganese or ruthenium pincer complexes, to synthesize symmetrical 2,5-substituted pyrazines.[3][4]
-
From N-allyl malonamides: A sequence involving diazidation of N-allyl malonamides followed by thermal or copper-mediated cyclization can produce substituted pyrazines.[7][8]
Q2: How do I choose the right solvent for my pyrazine synthesis?
A2: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMSO and DMF are often used for nucleophilic aromatic substitution reactions.[9] For palladium-catalyzed cross-coupling reactions, mixtures of an organic solvent and water (e.g., dioxane/water, toluene/water) are common.[9] In some enzyme-catalyzed syntheses, greener solvents like tert-amyl alcohol have shown high product yields.[10] The optimal solvent will depend on the specific reaction, reactants, and catalyst being used.
Q3: What are the best practices for purifying substituted pyrazines?
A3: The purification strategy depends on the physical properties of the target compound and the nature of the impurities.[5] Common techniques include:
-
Liquid-Liquid Extraction: A common initial step to separate the pyrazine from the reaction mixture.[5]
-
Column Chromatography: A versatile method for separating pyrazines from impurities with different polarities using stationary phases like silica gel or alumina.[1][5]
-
Recrystallization: For solid pyrazine derivatives, recrystallization from a suitable solvent can yield a highly pure product.[3][5]
-
Distillation: Effective for purifying volatile pyrazines.[5]
Data Presentation
Table 1: Effect of Different Bases on the Synthesis of 2,5-Diphenylpyrazine
| Entry | Base (3 mol%) | Yield (%) |
| 1 | KH | 99 |
| 2 | NaOEt | 45 |
| 3 | tBuOK | 60 |
| 4 | NaOMe | 35 |
| Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), toluene (2 mL), 150 °C, 24 h.[4] |
Table 2: Effect of Different Solvents on the Synthesis of 2,5-Diphenylpyrazine
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 99 |
| 2 | THF | 90 |
| 3 | Dioxane | 95 |
| Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), KH (3 mol %), 150 °C, 24 h.[4] |
Table 3: Effect of Temperature on Pyrazine Formation
| Temperature (°C) | Effect |
| < 300 | Incomplete dehydrogenation, piperazine byproducts may form.[2] |
| 300 - 375 | Optimal range for some dehydrogenation reactions.[2] |
| > 450 | Potential for pyrazine ring breakdown.[2][11] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling [4][5]
-
Materials:
-
2-Phenylglycinol (0.5 mmol)
-
Manganese pincer complex catalyst (2 mol %)
-
Potassium hydride (KH) (3 mol %)
-
Toluene (2 mL)
-
-
Procedure:
-
In a reaction vessel, combine 2-phenylglycinol, the manganese pincer complex catalyst, and potassium hydride.
-
Add toluene to the vessel.
-
Heat the reaction mixture at 125-150 °C for 12-24 hours in a closed system.[4]
-
Monitor the reaction progress using TLC or GC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by filtration if it precipitates, followed by recrystallization from a suitable solvent like ethanol.[2]
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine [9]
-
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
Arylboronic acid (1.1 or 2.2 eq for mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Phosphine ligand (if using Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent mixture (e.g., dioxane/water, toluene/water)
-
-
Procedure:
-
To a reaction vessel, add 2,5-dichloropyrazine, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture.
-
Heat the reaction mixture under an inert atmosphere. Microwave irradiation can be used to reduce reaction times.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 8. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability issues and degradation products of (3-Amino-5,6-dichloropyrazin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (3-Amino-5,6-dichloropyrazin-2-yl)methanol.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere. Exposure to light, high temperatures, and humidity should be minimized to prevent degradation.
2. What are the known stability issues associated with this compound?
While specific stability data for this compound is not extensively published, compounds with similar functional groups (aromatic amines, halogenated heterocycles, and benzylic alcohols) are susceptible to degradation under certain conditions. Potential stability issues include oxidation, hydrolysis, and photodecomposition.
3. What are the likely degradation products of this compound?
Based on the structure of this compound, several degradation pathways can be postulated under forced degradation conditions. The primary sites for degradation are the amino, methanol, and chloro functional groups attached to the pyrazine ring.
-
Oxidation: The amino group is susceptible to oxidation, potentially forming N-oxides. The methanol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Hydrolysis: Under acidic or basic conditions, the chloro groups may be susceptible to hydrolysis, being replaced by hydroxyl groups.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species, potentially causing dechlorination or polymerization.
4. How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended.[1] This method should be capable of separating the parent compound from its potential degradation products. Regular analysis of samples stored under controlled conditions will allow for the quantification of any degradation over time.
Troubleshooting Guides
Issue: Unexpected peaks are observed in the chromatogram during analysis.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify the storage conditions of the compound and your experimental samples.
-
Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help in identifying if the unexpected peaks correspond to known degradants.
-
Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank sample (solvent only) to rule out contamination from the solvent or analytical system.
-
Ensure all glassware and equipment are scrupulously clean.
-
-
Issue: Loss of potency or activity of the compound in a biological assay.
-
Possible Cause: Degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Re-analyze the purity of the compound stock solution and the final assay solution using a validated stability-indicating method (e.g., HPLC).
-
Review the experimental conditions (e.g., pH, temperature, light exposure) to identify potential stressors that could be causing degradation.
-
Prepare fresh solutions from a new batch of the compound if possible and repeat the assay.
-
-
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradation Product | Proposed Structure |
| Acid Hydrolysis | (3-Amino-5-chloro-6-hydroxypyrazin-2-yl)methanol | Replacement of one chloro group with a hydroxyl group. |
| Base Hydrolysis | (3-Amino-6-chloro-5-hydroxypyrazin-2-yl)methanol | Replacement of one chloro group with a hydroxyl group. |
| Oxidative (H₂O₂) | 3-Amino-5,6-dichloropyrazine-2-carbaldehyde | Oxidation of the methanol group to an aldehyde. |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Further oxidation of the aldehyde to a carboxylic acid. | |
| This compound N-oxide | Oxidation of a ring nitrogen. | |
| Photolytic (UV) | (3-Amino-5-chloropyrazin-2-yl)methanol | Reductive dechlorination. |
| Thermal (Dry Heat) | Minimal degradation expected if stored properly. Potential for dimerization or polymerization at high temperatures. | Dimerization or polymerization products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method such as HPLC-UV/MS.
Protocol 2: HPLC-UV/MS Method for Stability Testing
This method can be used as a starting point for developing a validated stability-indicating method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Troubleshooting guide for low yields in pyrazine synthesis
Technical Support Center: Pyrazine Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazines, with a focus on addressing low reaction yields.
Troubleshooting Guide: Low Yields in Pyrazine Synthesis
This guide addresses specific issues that can lead to low yields in pyrazine synthesis in a question-and-answer format.
Question 1: My pyrazine synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Answer:
Low or no yield in pyrazine synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting these issues is recommended. Here are the primary areas to investigate:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion. This can be addressed by extending the reaction time or cautiously increasing the reaction temperature.[1] Adequate mixing is also crucial to ensure the reactants interact effectively.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst can dramatically influence the reaction outcome. It is advisable to screen different solvents and bases to find the optimal combination for your specific substrates.[1][2]
-
Purity of Starting Materials: The presence of impurities in your starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to the formation of unwanted side products, thereby consuming your reactants and lowering the yield of the desired pyrazine.[2] It is recommended to use highly purified starting materials.
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine. If this oxidation step is not complete, the final product will be a mixture, leading to a lower yield of the desired pyrazine.[2] Ensure your oxidizing agent is active and used in the appropriate amount, or that sufficient time is allowed for air oxidation if applicable.
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Overly acidic or basic conditions, or excessively high temperatures, can lead to the degradation of the target molecule.[1] Employing milder reagents and conditions can help mitigate this issue.
Below is a troubleshooting workflow to help diagnose the cause of low yields in your pyrazine synthesis.
Caption: A decision-tree diagram to troubleshoot low yields in pyrazine synthesis.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue that can significantly reduce the yield of the desired pyrazine. The nature of the side products depends on the specific synthetic route employed.
-
Self-condensation of α-amino ketones: In syntheses like the Gutknecht method, the α-amino ketone intermediate can undergo self-condensation in multiple ways, potentially leading to a mixture of pyrazine isomers if the starting ketone is unsymmetrical.
-
Aldol Condensation: If the starting materials or solvent contain enolizable aldehydes or ketones, aldol condensation can occur, leading to colored byproducts and consumption of reactants.
-
Formation of Imidazoles: In reactions involving ammonia or primary amines, the formation of imidazole derivatives can be a competing pathway, especially if α-dicarbonyl compounds are used.
-
Polymerization: Under harsh conditions, starting materials or intermediates can polymerize, leading to the formation of intractable tars and a dark reaction mixture.
To minimize side reactions, consider the following strategies:
-
Control of Stoichiometry: Ensure the correct molar ratio of reactants is used.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress unwanted side reactions.
-
Inert Atmosphere: If your intermediates are sensitive to air oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.[2]
The following diagram illustrates the desired pyrazine formation pathway versus common side reactions.
Caption: Desired pyrazine synthesis pathway and common competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing pyrazines?
A1: The most common and classical method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, which forms a dihydropyrazine intermediate that is subsequently oxidized.[1] Other significant methods include the Staedel–Rugheimer pyrazine synthesis, the Gutknecht pyrazine synthesis, and more modern approaches like the dehydrogenative coupling of β-amino alcohols.[1][3][4][5][6]
Q2: How critical is the choice of solvent in pyrazine synthesis?
A2: The choice of solvent is crucial and can significantly impact the yield. For example, in the dehydrogenative coupling of 2-phenylglycinol, switching the solvent from toluene to 1,4-dioxane has been shown to alter the yield.[1][7][8] In enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol was found to be a superior solvent compared to others like methanol, acetonitrile, and DMSO.[9]
Q3: Can the catalyst and its loading affect the yield?
A3: Absolutely. The type of catalyst and its loading are critical parameters. For instance, in the synthesis of 2,5-diphenylpyrazine via dehydrogenative coupling, different manganese-based pincer complexes show varying catalytic activity, with some providing quantitative yields while others give poor results.[7][8] The optimal catalyst loading also needs to be determined, as high loadings can sometimes be detrimental.[10]
Q4: My crude product is a dark, tarry substance. What could be the cause and how can I purify my product?
A4: The formation of a dark, tarry substance often indicates polymerization or degradation of starting materials or intermediates.[2] This can be caused by overly harsh reaction conditions such as high temperatures. To purify your product from such a mixture, column chromatography on silica gel is often effective.[1] Recrystallization is another powerful technique for purifying solid pyrazine derivatives.[1]
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of pyrazine synthesis, providing a clear comparison for optimization efforts.
Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [7][8]
| Entry | Catalyst (2 mol%) | Base (3 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Complex 2 | KH | Toluene | 150 | 99 |
| 2 | Complex 2 | KH | THF | 150 | 90 |
| 3 | Complex 2 | KH | 1,4-Dioxane | 150 | 95 |
| 4 | Complex 2 | KH | Toluene | 125 | >99 |
| 5 | Complex 2 | NaOEt | Toluene | 150 | 81 |
| 6 | Complex 2 | tBuOK | Toluene | 150 | 15 |
| 7 | Complex 2 | NaOMe | Toluene | 150 | 10 |
| 8 | Complex 3 | KH | Toluene | 150 | 24 |
| 9 | Complex 5 | KH | Toluene | 150 | 64 |
| 10 | Complex 1 | KH | Toluene | 150 | 95 |
Table 2: Effect of Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide [9]
| Solvent | log P | Yield (%) |
| tert-Amyl alcohol | 1.3 | 81.2 ± 1.3 |
| Isobutanol | 0.8 | 65.7 ± 1.2 |
| Isopropanol | 0.3 | 53.4 ± 1.5 |
| Ethanol | -0.3 | 45.6 ± 1.1 |
| Methanol | -0.7 | 23.4 ± 0.9 |
| Acetonitrile | -0.3 | 34.5 ± 1.0 |
| Dichloromethane | 1.3 | 15.7 ± 0.8 |
| DMSO | -1.3 | 10.2 ± 0.5 |
| THF | 0.5 | 12.3 ± 0.7 |
| 2-MeTHF | 1.1 | 18.9 ± 0.8 |
Experimental Protocols
Detailed methodologies for key pyrazine synthesis experiments are provided below.
Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (Synthesis of 2,5-Diphenylpyrazine) [2][3]
-
Synthesis of α-Aminoacetophenone:
-
Dissolve 2-chloroacetophenone in ethanol in a reaction vessel.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia in excess.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-chloroacetophenone is consumed. The α-aminoacetophenone is often used directly in the next step without isolation.
-
-
Condensation and Oxidation:
-
The reaction mixture containing the α-aminoacetophenone will begin to spontaneously condense to form the dihydropyrazine intermediate.
-
Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like hydrogen peroxide.
-
The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.
-
-
Purification:
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenylpyrazine.
-
Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure) [2][3][4][5]
-
Formation of the α-oximinoketone:
-
Treat a ketone with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an α-oximinoketone.
-
-
Reduction to the α-amino ketone:
-
Reduce the α-oximinoketone to the corresponding α-amino ketone using a suitable reducing agent, such as zinc in acetic acid or through catalytic hydrogenation.
-
-
Dimerization and Oxidation:
-
The α-amino ketone will dimerize to form a dihydropyrazine intermediate.
-
This intermediate is subsequently oxidized to the pyrazine derivative, often by air or a mild oxidizing agent like copper(II) sulfate.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in pyrazine synthesis.
Caption: A generalized experimental workflow for the synthesis and purification of pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 5. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Storage and handling recommendations for (3-Amino-5,6-dichloropyrazin-2-yl)methanol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (3-Amino-5,6-dichloropyrazin-2-yl)methanol (CAS No. 95037-20-0). Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity and activity of this compound.
Storage Conditions:
For optimal stability, it is recommended to store the compound under the following conditions:
| Storage Duration | Temperature | Atmosphere |
| Short-term | 2-8°C | Inert gas (e.g., Argon, Nitrogen) |
| Long-term | -20°C | Inert gas (e.g., Argon, Nitrogen) |
Note: While some suppliers may ship the product at room temperature for short durations, long-term storage at ambient temperatures is not advised.
Handling Precautions:
This compound is a chemical compound that requires careful handling in a laboratory setting. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.
-
Hygroscopic Nature: While not explicitly stated for this compound, similar heterocyclic compounds can be sensitive to moisture. It is good practice to handle the compound in a dry environment and store it in a tightly sealed container.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
dot
Caption: Troubleshooting workflow for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound appears to have degraded. What are the likely causes?
A1: Degradation of this compound can be attributed to several factors:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to chemical degradation. Always store the compound as recommended in the table above.
-
Solution Instability: The compound may not be stable in your chosen solvent or at the experimental pH over time. It is advisable to prepare stock solutions fresh and store them appropriately (e.g., at -20°C or -80°C for short periods). If you suspect pH-related instability, conduct a pilot study to assess its stability in your buffer system.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.
Q2: I am observing precipitation of the compound in my aqueous experimental buffer. How can I improve its solubility?
A2: Aminopyrazine derivatives can exhibit limited aqueous solubility. Consider the following approaches:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low and does not affect your experimental system.
-
pH Adjustment: The amino group on the pyrazine ring can be protonated at acidic pH, which may increase aqueous solubility. However, the stability of the compound at different pH values should be verified.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gentle warming of the solution may aid in dissolution, but be cautious as excessive heat can cause degradation.
Q3: How can I confirm the purity of my this compound sample?
A3: The purity of the compound can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to determine the purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.
Q4: Are there any known chemical incompatibilities for this compound?
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general workflow for the synthesis of similar pyrazine derivatives can be adapted.
dot
Caption: Generalized experimental workflow for pyrazine derivative synthesis.
Technical Support Center: Enhancing Selectivity in Dichloropyrazine Reactions
Welcome to the Technical Support Center for optimizing reactions with dichloropyrazines. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of achieving selective functionalization of dichloropyrazine scaffolds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective mono-substitution of 2,5-dichloropyrazine?
A1: The primary challenge is preventing the second substitution reaction, which leads to the di-substituted product. Key factors influencing mono-selectivity include the reactivity of the coupling partners, the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Careful control of stoichiometry (using a slight excess of the coupling partner) and reaction time is also crucial.
Q2: How do electron-donating and electron-withdrawing groups on a dichloropyrazine ring affect regioselectivity in Nucleophilic Aromatic Substitution (SNAr)?
A2: The electronic nature of substituents significantly directs the position of nucleophilic attack. On a 2-substituted 3,5-dichloropyrazine, an electron-withdrawing group (EWG) at the 2-position will direct the incoming nucleophile to the 5-position.[1][2][3] Conversely, an electron-donating group (EDG) at the 2-position will direct the nucleophile to the 3-position.[1][2][3]
Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with dichloropyrazine. How can this be minimized?
A3: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst. To minimize it, ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[4] Alternatively, consider employing a copper-free Sonogashira protocol.
Q4: My Buchwald-Hartwig amination of dichloropyrazine is giving low yields. What are the likely causes?
A4: Low yields in this reaction can be due to several factors. The most common issue is catalyst inhibition by the nitrogen atoms on the pyrazine ring. Using bulky phosphine ligands can help shield the palladium center and improve catalytic activity. Other potential causes include impure reagents, insufficient inert atmosphere, an inappropriate base, or a non-optimal reaction temperature.
Q5: Can I use the same catalyst for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with dichloropyrazines?
A5: While palladium catalysts are central to all these reactions, the optimal catalyst system (palladium precursor and ligand) often varies. The choice of ligand is particularly critical and can significantly impact yield and selectivity for each specific transformation. It is recommended to screen a few catalyst systems for your specific substrate and reaction type.
Troubleshooting Guides
Issue 1: Poor Selectivity in Mono-substitution of 2,5-Dichloropyrazine
Symptoms:
-
Formation of a significant amount of the di-substituted product.
-
Difficulty in isolating the desired mono-substituted product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a precise 1.0:1.1 ratio of 2,5-dichloropyrazine to the coupling partner. A large excess of the partner will favor di-substitution. |
| High Reaction Temperature | Lower the reaction temperature. While this may increase reaction time, it often improves selectivity for the mono-substituted product. |
| Inappropriate Ligand | For Suzuki-Miyaura reactions, sterically hindered phosphine ligands can favor mono-arylation.[3] Screen different ligands to find the optimal one for your system. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent further reaction to the di-substituted product. |
| Choice of Base | The base can influence the reactivity of the catalyst and the nucleophile. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the best balance for selectivity. |
Troubleshooting Workflow for Poor Mono-substitution Selectivity
Caption: A decision-making workflow for troubleshooting poor mono-substitution selectivity.
Issue 2: Low or No Yield in Sonogashira Coupling
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of palladium black (catalyst decomposition).
-
Predominance of alkyne homocoupling product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst and copper(I) co-catalyst are fresh and have been stored properly. Use of a pre-catalyst can sometimes give more consistent results. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere throughout the reaction.[4][5] |
| Inappropriate Base | An amine base like triethylamine or diisopropylethylamine is typically required to deprotonate the alkyne.[5] Ensure the base is anhydrous and used in sufficient excess. |
| Low Reaction Temperature | While some Sonogashira reactions proceed at room temperature, coupling with less reactive chlorides often requires heating. Gradually increase the temperature and monitor for product formation and catalyst decomposition. |
| Impure Starting Materials | Purify the dichloropyrazine and the alkyne before use, as impurities can poison the catalyst. |
Logical Flow for Troubleshooting Low Yield in Sonogashira Coupling
Caption: A systematic approach to diagnosing and resolving low yields in Sonogashira couplings.
Quantitative Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Mono-arylation of 2,5-Dichloropyrazine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ (3 mol%) | None | Na₂CO₃ | Toluene/H₂O (5:1) | 75 | 18 | ~85-95 | [6] |
| Pd(OAc)₂ (2 mol%) | XPhos | K₂CO₃ | Ethanol | 50 | 5 | 95 | [7] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Acetonitrile | 80 | 12 | High | [3] |
Note: Yields are for the mono-arylated product and may vary depending on the specific boronic acid used.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of 2-Substituted 3,5-Dichloropyrazines
| 2-Substituent | Type | Nucleophile | Major Product | Reference |
| -CN | EWG | Amine | 5-substituted | [1][2] |
| -CH₃ | EDG | Amine | 3-substituted | [1][2] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine
Materials:
-
2,5-Dichloropyrazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous ethanol
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyrazine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed ethanol via syringe.
-
Place the flask in a preheated oil bath at 50 °C and stir for 5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Selective Mono-Suzuki Coupling
Caption: A step-by-step workflow for performing a selective mono-Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Sonogashira Coupling of 2,5-Dichloropyrazine
Materials:
-
2,5-Dichloropyrazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-dichloropyrazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF or DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
2-Substituted 3,5-dichloropyrazine (1.0 equiv)
-
Amine (1.1 equiv)
-
Cesium Fluoride (CsF)
-
Anhydrous DMSO
-
Reaction vial and stir bar
Procedure:
-
To a reaction vial containing a stir bar, add the 2-substituted 3,5-dichloropyrazine, the amine, and CsF.
-
Add anhydrous DMSO.
-
Seal the vial and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.[1]
References
Validation & Comparative
A Comparative Analysis of Dichloropyridine and Dichloropyrazine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the pathway of synthetic endeavors. Among the plethora of available scaffolds, dichloropyridines and dichloropyrazines stand out as versatile starting materials for the synthesis of a wide array of functionalized molecules. This guide provides a detailed comparative analysis of the reactivity of these two important classes of compounds, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The discussion is supported by experimental data and detailed methodologies to inform substrate selection and reaction optimization.
Theoretical Basis for Reactivity
The reactivity of dichloropyridines and dichloropyrazines in nucleophilic aromatic substitution and cross-coupling reactions is primarily governed by the electronic properties of the aromatic ring, which are significantly influenced by the number and position of the nitrogen atoms.
Dichloropyridines: The single nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring and facilitates nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen. The chlorine atoms at these positions are activated towards displacement. In contrast, chlorine atoms at the meta positions (3- and 5-positions) are significantly less reactive in SNAr reactions.
Dichloropyrazines: The pyrazine ring contains two nitrogen atoms in a 1,4-arrangement, rendering the ring even more electron-deficient than pyridine. This inherent electronic property makes dichloropyrazines generally more susceptible to nucleophilic aromatic substitution. All carbon positions in pyrazine are ortho or meta to a nitrogen atom, leading to a general activation of the entire ring system.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of functionalities. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate is a key factor governing the reaction rate.
Comparative Reactivity and Regioselectivity
While direct kinetic comparisons under identical conditions are not extensively reported in the literature, a qualitative and semi-quantitative analysis of published experimental outcomes allows for a robust comparison.
-
General Reactivity: Due to the more electron-deficient nature of the pyrazine ring, dichloropyrazines are generally more reactive towards nucleophiles than their dichloropyridine counterparts. This often translates to milder reaction conditions (lower temperatures, shorter reaction times) being required for dichloropyrazines.
-
Regioselectivity in Dichloropyridines: In unsymmetrical dichloropyridines, such as 2,4-dichloropyridine, the site of nucleophilic attack is determined by the stability of the Meisenheimer intermediate. Attack at the 4-position allows for delocalization of the negative charge onto the pyridine nitrogen, which is a more stable arrangement than the intermediate formed from attack at the 2-position.[1] Therefore, the C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions.[1]
-
Regioselectivity in Dichloropyrazines: In substituted dichloropyrazines, the regioselectivity of SNAr is influenced by the electronic nature of the existing substituents. For 2-substituted 3,5-dichloropyrazines, electron-donating groups at the 2-position direct incoming nucleophiles to the 3-position, while electron-withdrawing groups direct the attack to the 5-position.
Data Presentation: Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High | [2] |
| 3,5-Dichloropyridine | Piperidine | Harsh conditions (high temp/pressure) | 3-Chloro-5-(piperidin-1-yl)pyridine | Low to Moderate | [2] |
| 2,5-Dichloropyrazine | Thiol/Base | DMF, 0 °C to RT | 2-Chloro-5-(thioether)pyrazine | Good | - |
| 2,5-Dichloropyrazine | Amine/Base | DMF, RT | 2-Amino-5-chloropyrazine | Good | - |
| 2,5-Dichloropyrazine | Alkoxide/Base | Alcohol, 60-80 °C | 2-Alkoxy-5-chloropyrazine | Good | - |
Note: "Good" and "Moderate to High" yields are qualitative and depend on the specific substrates and reaction times.
Experimental Protocols: Nucleophilic Aromatic Substitution
General Procedure for Amination of 2,6-Dichloropyridine (Microwave Conditions):
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine, the amine (typically in excess), and K₂CO₃.
-
Add a suitable high-boiling solvent (e.g., DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for the specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Thiolation of 2,5-Dichloropyrazine:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and anhydrous DMF.
-
Add a base (e.g., NaH or K₂CO₃, 1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of 2,5-dichloropyrazine (1.0 equivalent) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is opposite to that observed in SNAr reactions for F vs. Cl. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which is facilitated by weaker carbon-halogen bonds.
Comparative Reactivity and Regioselectivity
-
General Reactivity: Due to the stronger C-Cl bond compared to C-Br and C-I bonds, dichloropyridines and dichloropyrazines are generally less reactive in Suzuki-Miyaura couplings than their dibromo- or diiodo- counterparts. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems (e.g., employing bulky, electron-rich phosphine ligands), are often required for chloro-substituted heterocycles.
-
Pyridine vs. Pyrazine: While a direct comparison is difficult without head-to-head studies, the more electron-deficient nature of the pyrazine ring can influence the oxidative addition step. However, the choice of catalyst, ligand, and base often plays a more dominant role in determining the efficiency of the coupling reaction.
-
Regioselectivity: In unsymmetrical dichloropyridines and dichloropyrazines, the site of the first cross-coupling reaction can often be controlled by the choice of catalyst and reaction conditions. For instance, in 2,4-dichloropyridine, conventional palladium catalysts often favor coupling at the 2-position, while specific bulky ligands can promote reaction at the 4-position.
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Good | - |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good | - |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3] |
Note: "Good" yields are qualitative and depend on the specific substrates and reaction times.
Experimental Protocols: Suzuki-Miyaura Coupling
General Procedure for Mono-Arylation of 2,5-Dichloropyrazine:
-
In a reaction vessel, combine 2,5-dichloropyrazine (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water 4:1).
-
Seal the vessel and thoroughly degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for substitution/coupling reactions.
Conclusion
-
For Nucleophilic Aromatic Substitution , dichloropyrazines are generally more reactive due to the greater electron deficiency of the pyrazine ring. This allows for milder reaction conditions compared to dichloropyridines. The regioselectivity in both systems is predictable based on electronic and steric factors.
-
For Palladium-Catalyzed Cross-Coupling reactions like the Suzuki-Miyaura coupling, the reactivity is more dependent on the carbon-chlorine bond strength and the specific catalytic system employed. While dichloropyridines and dichloropyrazines are less reactive than their bromo- or iodo-analogs, modern catalyst systems have enabled their efficient use.
A thorough understanding of the principles outlined in this guide, supported by the provided experimental frameworks, will empower researchers to effectively utilize these versatile building blocks in the synthesis of complex molecular targets for drug discovery and materials science.
References
A Comparative Guide to the Spectroscopic Characterization of (3-Amino-5,6-dichloropyrazin-2-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (3-Amino-5,6-dichloropyrazin-2-yl)methanol and its close structural analog, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Due to the limited availability of experimental data for this compound, this guide utilizes data for its methyl ester derivative as a primary reference for comparison. This approach allows for a robust understanding of the expected spectral characteristics of this class of compounds, which is crucial for identity confirmation, purity assessment, and structural elucidation in research and drug development.
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for the target compound and its methyl ester analog.
Table 1: ¹H and ¹³C NMR Data Comparison
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound | -CH₂OH: ~4.7 ppm (s, 2H)-NH₂: ~5.0-6.0 ppm (br s, 2H) | C-2 (-CH₂OH): ~60-65 ppmC-3 (-NH₂): ~150-155 ppmC-5 (-Cl): ~130-135 ppmC-6 (-Cl): ~140-145 ppm |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | -OCH₃: ~3.9 ppm (s, 3H)-NH₂: ~5.0-6.0 ppm (br s, 2H) | C-2 (-COOCH₃): ~165-170 ppmC-3 (-NH₂): ~150-155 ppmC-5 (-Cl): ~130-135 ppmC-6 (-Cl): ~140-145 ppm-OCH₃: ~52-55 ppm |
Note: Predicted chemical shifts are estimates and may vary based on the prediction software and experimental conditions.
Table 2: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) (Predicted/Observed) |
| This compound | C₅H₅Cl₂N₃O | 194.02 g/mol | [M]+•: 193/195/197 (isotope pattern for 2 Cl)[M-CH₂O]+•: 163/165/167[M-Cl]+: 158/160 |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C₆H₅Cl₂N₃O₂ | 222.03 g/mol | [M]+•: 221/223/225 (isotope pattern for 2 Cl)[1][M-OCH₃]+: 190/192/194[M-COOCH₃]+: 162/164/166Fragment m/z: 163, 165[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical data. Below are generalized protocols for acquiring NMR and mass spectrometry data for aminopyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine characterization.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of 0 to 200 ppm is generally used.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred.
-
Electron Ionization (EI-MS) for GC-MS:
-
Sample Introduction: The sample is introduced via a Gas Chromatograph (GC). A suitable temperature program is used to ensure volatilization and separation of the analyte.
-
Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
-
Mass Range: A scan range of m/z 40-500 is typically sufficient.
-
-
Electrospray Ionization (ESI-MS) for LC-MS:
-
Sample Introduction: The sample is introduced via a Liquid Chromatograph (LC) system. A suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) is used for separation.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ions.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the ion of interest.
-
Mass Range: A scan range of m/z 100-1000 is generally appropriate.
-
Visualizations
The following diagrams illustrate the analytical workflow and the comparative logic used in this guide.
Caption: Analytical workflow for the spectroscopic characterization of pyrazine derivatives.
Caption: Logical relationship for the comparative analysis of the target and alternative compounds.
References
(3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Comparative Guide to Its Biological Activity and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (3-Amino-5,6-dichloropyrazin-2-yl)methanol and its analogs, with a focus on their potential as anticancer agents. The information is supported by a review of available experimental data and methodologies to assist in drug discovery and development efforts.
Introduction to Pyrazine Derivatives in Oncology
Pyrazine derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, these compounds serve as a versatile scaffold for the design of novel therapeutic agents.[2] In the field of oncology, pyrazine-based compounds have emerged as promising candidates due to their ability to target key cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][4]
The anticancer effects of pyrazine derivatives are often attributed to their ability to function as kinase inhibitors, competitively binding to the ATP-binding pocket of various kinases and thereby disrupting downstream signaling cascades essential for tumor progression.[4] Additionally, some pyrazine derivatives have been observed to induce cell cycle arrest and apoptosis, further highlighting their therapeutic potential.[3]
This guide focuses on this compound and its analogs, exploring the structure-activity relationships (SAR) that govern their biological effects.
Comparative Biological Activity
While specific quantitative biological activity data for this compound is limited in publicly available literature, analysis of its structural analogs provides valuable insights into the potential efficacy of this class of compounds. The following tables summarize the in vitro cytotoxicity of various pyrazine derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Pyrazine Analogs (IC50 in µM)
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | MCF-7 (Breast) | 42.30 | [5] |
| Analog 2 | Triazolo[3,4-a]phthalazine derivative 6o | HCT116 (Colon) | 7 ± 0.06 | [6] |
| MCF-7 (Breast) | 16.98 ± 0.15 | [6] | ||
| Analog 3 | Triazolo[3,4-a]phthalazine derivative 6m | HCT116 (Colon) | 13 ± 0.11 | [6] |
| Analog 4 | Triazolo[3,4-a]phthalazine derivative 6d | HCT116 (Colon) | 15 ± 0.14 | [6] |
| MCF-7 (Breast) | 18.2 ± 0.17 | [6] | ||
| Analog 5 | Phthalazine Derivative 7a | HCT116 (Colon) | 6.04 ± 0.30 | [7] |
| MCF-7 (Breast) | 8.8 ± 0.45 | [7] | ||
| Analog 6 | Phthalazine Derivative 7b | HCT116 (Colon) | 13.22 ± 0.22 | [7] |
| MCF-7 (Breast) | 17.9 ± 0.50 | [7] | ||
| Reference | Sorafenib | HCT116 (Colon) | 5.47 ± 0.3 | [6][7] |
| MCF-7 (Breast) | 7.26 ± 0.3 | [6][7] |
Note: The structures of the analogs listed above are not direct derivatives of this compound but represent related pyrazine-containing heterocyclic systems with demonstrated anticancer activity. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. For dichloropyrazine analogs, the following SAR observations can be inferred from broader studies on related heterocyclic compounds:
-
Substitution on the Pyrazine Ring: The presence and position of halogen atoms, such as chlorine, can significantly impact the compound's potency and selectivity.
-
Amino Group: The amino group at the 3-position is a common feature in many biologically active pyrazine derivatives and is often crucial for interaction with target proteins.
-
Methanol Group: The hydroxymethyl group at the 2-position can influence the compound's solubility and ability to form hydrogen bonds with biological targets. Modifications to this group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Potential Mechanisms of Action
The primary mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the activity of key kinases, these compounds can halt tumor growth and progression.
Another important mechanism is the induction of apoptosis, or programmed cell death.[3] Pyrazine derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their elimination.
Below are diagrams illustrating these key signaling pathways.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of potential drug candidates. This guide outlines a standard HPLC method for purity analysis and compares its performance with other analytical techniques. While specific purity can vary, commercial suppliers often provide this compound with a purity of approximately 95%.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for purity analysis of pharmaceutical compounds.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method was developed for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (containing 0.1% Trifluoroacetic Acid - TFA).
-
Gradient Program:
-
0-5 min: 20% ACN
-
5-25 min: 20% to 80% ACN
-
25-30 min: 80% ACN
-
30-35 min: 80% to 20% ACN
-
35-40 min: 20% ACN
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Data Presentation: HPLC Purity Analysis
The following table summarizes the chromatographic data obtained from the analysis of a representative sample of this compound, including potential impurities.
| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) |
| 1 | 4.5 | Impurity A (Starting Material) | 1.2 |
| 2 | 8.2 | Impurity B (By-product) | 2.5 |
| 3 | 12.7 | This compound | 95.8 |
| 4 | 15.1 | Impurity C (Degradant) | 0.5 |
HPLC Analysis Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the purity analysis of pyrazine derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation or high-throughput screening.
Alternative Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It provides both separation and structural information, which is valuable for impurity identification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. NMR also provides detailed structural information about the main component and any impurities present.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique that can be used for qualitative analysis and to detect the presence of functional groups. It is less suitable for quantifying low-level impurities.[1]
Comparative Data of Analytical Techniques
The following table provides a comparison of HPLC with alternative methods for the purity analysis of this compound.
| Technique | Principle | Purity Determination | Impurity Identification | Throughput |
| HPLC | Differential partitioning between mobile and stationary phases | Quantitative | Possible with MS detector | High |
| GC-MS | Separation based on volatility and polarity, with mass detection | Quantitative | Excellent | Medium |
| qNMR | Nuclear spin resonance in a magnetic field | Quantitative | Excellent | Low |
| FTIR | Infrared absorption by molecular vibrations | Qualitative | Limited | Very High |
Logical Relationship of Method Selection
The selection of an appropriate analytical method is guided by the specific analytical goal.
Caption: Decision tree for selecting an analytical method based on the research objective.
References
A Comparative Guide to the X-ray Crystallography of Substituted Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of various substituted pyrazine compounds, supported by experimental data. Pyrazine and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, materials science, and flavor chemistry.[1][2][3] Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Comparative Crystallographic Data of Selected Substituted Pyrazine Compounds
The following table summarizes key crystallographic data for a selection of substituted pyrazine compounds, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Pyrazine-2,5-dicarboxylic acid dihydrate | C₆H₄N₂O₄·2H₂O | Triclinic | P-1 | 5.255(1) | 6.907(1) | 6.951(1) | 119.3(3) | 100.81(3) | 99.06(3) | 1 | [4] |
| Magnesium pyrazine-2,5-dicarboxylate hexahydrate | [Mg(H₂O)₆][C₆H₂N₂O₄] | Monoclinic | P2₁/c | 8.016(1) | 6.858(1) | 11.278(1) | 90 | 99.52(3) | 90 | 2 | [4] |
| 4-(Pyrazin-2-yl)morpholine | C₈H₁₁N₃O | Monoclinic | P2₁/c | - | - | - | - | - | - | 4 | [5] |
| 2-Benzoyl-3-aminopyrazine | C₁₁H₉N₃O | Monoclinic | P2₁/n | - | - | - | - | - | - | - | [6] |
| N,N'-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (Polymorph 1) | C₁₈H₁₆N₆O₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [7] |
| N,N'-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide (Polymorph 2) | C₁₈H₁₆N₆O₂ | Monoclinic | C2/c | - | - | - | - | - | - | - | [7] |
Structural Insights and Comparison
The planarity of the pyrazine ring is a key feature, though substitutions can introduce significant conformational changes. For instance, in pyrazine-2,5-dicarboxylic acid dihydrate, the carboxylate groups are twisted relative to the pyrazine ring.[4] In the case of 4-(pyrazin-2-yl)morpholine, the molecule is nearly planar despite the chair conformation of the morpholine moiety.[5] This planarity, or lack thereof, directly influences intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.[8]
In the crystal structure of 4-(pyrazin-2-yl)morpholine, molecules form sheets supported by non-classical C-H···O and C-H···N hydrogen bonds.[5] Similarly, 2-benzoyl-3-aminopyrazine exhibits supramolecular architectures involving N-H···O and N-H···N hydrogen bonds.[6] The polymorphs of N,N'-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide demonstrate how different crystal packing arrangements can arise from the same molecule, with pyridine rings being significantly more inclined to the pyrazine ring in one polymorph compared to the other.[7]
Metal coordination, as seen in magnesium pyrazine-2,5-dicarboxylate hexahydrate, introduces another layer of complexity. Here, the magnesium ion is coordinated to six water molecules, which in turn form hydrogen bonds with the carboxylate oxygens of the pyrazine derivative.[4]
Experimental Protocols: A Generalized Approach
The determination of the crystal structure of substituted pyrazine compounds via single-crystal X-ray diffraction follows a well-established workflow. The protocols outlined below are a synthesis of methodologies reported in the literature.[5][9]
Synthesis and Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common methods for the crystallization of substituted pyrazine compounds include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[9]
-
Vapor Diffusion: An anti-solvent vapor is slowly diffused into a solution of the compound, reducing its solubility and inducing crystallization.[9]
-
Hydrothermal/Solvothermal Synthesis: Reactants are sealed in a Teflon-lined autoclave and heated. This method is often employed for the synthesis of metal-organic frameworks incorporating pyrazine ligands.[9]
Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) while being rotated.[9] The diffracted X-rays are recorded by a detector, providing a diffraction pattern that contains information about the crystal lattice and the arrangement of atoms within the unit cell.[9]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to locate hydrogen atoms, ultimately yielding a detailed three-dimensional structure of the molecule.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of substituted pyrazine compounds.
This guide provides a foundational understanding of the crystallographic analysis of substituted pyrazine compounds. For researchers in drug development and materials science, a thorough comprehension of these structural details is indispensable for the design of novel molecules with desired properties.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Comparative study of different synthetic routes to aminopyrazines
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazines are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and other biologically active molecules. Their synthesis is a cornerstone of medicinal chemistry, and a variety of methods have been developed to access this important structural motif. This guide provides a comparative analysis of four prominent synthetic routes to aminopyrazines: the Gutknecht Pyrazine Synthesis, Nucleophilic Aromatic Substitution, Synthesis from 2-Cyanopyrazine, and the Buchwald-Hartwig Amination. The performance of each method is objectively compared, supported by experimental data, to assist researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to a target aminopyrazine is a multifaceted decision, balancing factors such as starting material availability, desired substitution pattern, scalability, and reaction conditions. The following table summarizes the key quantitative data for the four highlighted synthetic methods.
| Parameter | Gutknecht Pyrazine Synthesis | Nucleophilic Aromatic Substitution | Synthesis from 2-Cyanopyrazine | Buchwald-Hartwig Amination |
| Starting Materials | α-Amino ketones or their precursors | Halopyrazines (e.g., 2-chloropyrazine), Ammonia | 2-Cyanopyrazine | Halopyrazines (e.g., 2-chloropyrazine), Ammonia or ammonia equivalent |
| Key Reagents | Self-condensation, often with an oxidizing agent | Anhydrous ammonia, Ethanol | Sodium hypochlorite, Sodium hydroxide | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., NaOtBu) |
| Reaction Conditions | Typically requires heating | High temperature and pressure (e.g., 175°C in an autoclave) | 50-60°C | Moderate temperature (e.g., 110°C) |
| Reported Yield | 41-73% (for related pyrazine alkaloids) | 57%[1] | 82.6%[2] | 68% |
| Product Scope | Symmetrically and unsymmetrically substituted pyrazines | Simple aminopyrazines from corresponding halopyrazines | 2-Aminopyrazine | Broad scope for amination of various aryl and heteroaryl halides |
| Advantages | - Convergent synthesis- Access to diverse substitution patterns | - Direct amination of readily available halopyrazines | - High yield- Readily available starting material | - High functional group tolerance- Mild reaction conditions compared to traditional methods |
| Disadvantages | - Precursor synthesis can be multi-step- Potential for side reactions | - Harsh reaction conditions (high temperature and pressure)- Limited to available halopyrazine precursors | - Use of strong oxidizing agent (hypochlorite) | - Cost of palladium catalyst and ligands- Requires inert atmosphere |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Gutknecht Pyrazine Synthesis
Illustrative Protocol: Synthesis of 2,5-Disubstituted Pyrazine Alkaloids
Cbz-protected α-amino aldehydes are prepared from common amino acids. The α-amino aldehyde is generated in situ via hydrogenolysis of the Cbz-protecting group using 5 mol % palladium(II) hydroxide under a hydrogen atmosphere. This is followed by a tandem condensation-oxidation sequence to afford the target pyrazine alkaloid. Yields for this type of transformation have been reported in the range of 41–73%.
Nucleophilic Aromatic Substitution of Halopyrazines
This classical method involves the direct displacement of a halide from a pyrazine ring with an amine nucleophile. The reaction typically requires forcing conditions due to the electron-deficient nature of the pyrazine ring.
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine [1]
A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175°C for three hours. After cooling, the solvent and excess reactants are removed under diminished pressure. The resulting crystalline brown residue is taken up in hot benzene, filtered to remove any resinous material, and cooled to 5°C. The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried. This procedure has been reported to yield 57% of 2-aminopyrazine.[1]
Synthesis from 2-Cyanopyrazine
This method offers a high-yielding route to 2-aminopyrazine from a readily available starting material through an oxidative rearrangement.
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine [2]
To a 500 ml three-necked flask, add 30 g of a 20% sodium hydroxide solution and 100 ml of a sodium hypochlorite solution. Slowly add 21 g (0.2 mol) of 2-cyanopyrazine at room temperature and stir the reaction mixture for 1 hour. Subsequently, warm the reaction system to 50-60°C and continue the reaction for 4 hours. After completion, extract the reaction mixture with dichloromethane (4 x 200 ml). Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain a white solid. This method has been reported to yield 15.7 g (82.6%) of 2-aminopyrazine.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern method offers milder reaction conditions and broader substrate scope compared to classical amination techniques.
Experimental Protocol: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine
In a glovebox, a 20-mL vial is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol %), RuPhos (18.7 mg, 0.04 mmol, 4 mol %), and NaOtBu (135 mg, 1.4 mmol). The vial is sealed with a Teflon-lined cap and removed from the glovebox. 2-Chloropyrazine (114.5 mg, 1.0 mmol) is added, followed by a solution of ammonia in 1,4-dioxane (0.5 M, 3.0 mL, 1.5 mmol). The vial is placed in a preheated aluminum block at 110°C and stirred for 20 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminopyrazine. A similar procedure for the amination of 2-chloropyridine has been reported to yield 68% of 2-aminopyridine.
Conclusion
The synthesis of aminopyrazines can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The classical Gutknecht synthesis offers a convergent approach to substituted pyrazines, while nucleophilic aromatic substitution provides a direct but often harsh method for the amination of halopyrazines. The synthesis from 2-cyanopyrazine stands out for its high yield and operational simplicity. For broader substrate scope and milder conditions, the modern Buchwald-Hartwig amination has become an invaluable tool in the synthetic chemist's arsenal. The choice of the optimal route will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the synthesis. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of aminopyrazines in a research and development setting.
References
Analytical techniques for the characterization of organic compounds
A Comprehensive Guide to Analytical Techniques for the Characterization of Organic Compounds
For researchers, scientists, and professionals in drug development, the precise characterization of organic compounds is a foundational requirement for advancing scientific discovery and ensuring product quality. This guide provides a detailed comparison of three cornerstone analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into their quantitative performance, provide detailed experimental protocols, and visualize their operational workflows to aid in the selection of the most appropriate technique for your analytical needs.
Quantitative Performance Comparison
The choice of an analytical technique often hinges on its performance characteristics. The following table summarizes the key quantitative parameters of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy for the analysis of small organic molecules.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[1] | Exploits the magnetic properties of atomic nuclei to provide information about the molecular structure.[2] | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.[3] |
| Typical Sample Amount | Micrograms (µg) to nanograms (ng).[2] | Milligrams (mg) (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[4][5] | Milligrams (mg) to micrograms (µg). |
| Sensitivity (Limit of Detection/Quantification) | High (picomolar to femtomolar range).[6][7] | Moderate (micromolar to millimolar range).[8][9] | Low to moderate (percent to high ppm range). |
| Resolution | High mass resolution can differentiate between molecules with very similar masses.[1] | High spectral resolution allows for the distinction of subtle differences in chemical environments.[8] | Moderate spectral resolution, sufficient for identifying functional groups.[10] |
| Accuracy & Precision | High accuracy in mass measurement (ppm level with high-resolution MS). Quantitative precision is good with appropriate internal standards.[11] | High accuracy and precision (quantitative inaccuracy can be below 2.0%).[9] | Good accuracy and precision for quantitative analysis with proper calibration (can be better than 0.5%).[12][13] |
| Primary Information Obtained | Molecular weight, elemental composition, and structural information from fragmentation patterns.[1] | Detailed molecular structure, connectivity of atoms, and stereochemistry.[2] | Presence or absence of specific functional groups.[3] |
| Quantitative Analysis Capability | Excellent for both relative and absolute quantification, often coupled with chromatographic separation.[7] | Excellent for both relative and absolute quantification of components in a mixture.[14] | Good for quantitative analysis of known components in a mixture, often requiring calibration curves.[15][16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of a small organic molecule using LC-MS, ¹H NMR, and ATR-FTIR.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines the general steps for the quantitative analysis of a small molecule drug in a biological matrix.
1. Sample Preparation:
-
Extraction: Extract the analyte from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.[17]
-
Solvent Selection: Use volatile organic solvents such as methanol, acetonitrile, or a mixture with water.[18]
-
Concentration: Aim for a final analyte concentration in the range of 10-100 micrograms per mL.[2]
-
Filtration: Filter the final sample solution through a 0.22 µm filter to remove any particulate matter.[18]
-
Vial Preparation: Transfer the filtered solution into a 2 mL autosampler vial with a screw top and PTFE septum.[19]
2. LC-MS System Setup:
-
Column: Select an appropriate HPLC or UHPLC column based on the analyte's polarity.
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Mass Spectrometer: Set the ion source parameters (e.g., electrospray ionization - ESI), mass analyzer settings, and detector voltage.
3. Data Acquisition:
-
Inject a blank sample (solvent) to ensure the system is clean.
-
Inject a series of calibration standards of known concentrations to generate a calibration curve.
-
Inject the prepared samples.
4. Data Processing:
-
Peak Integration: Integrate the chromatographic peak corresponding to the analyte of interest.
-
Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol describes the preparation and analysis of a pure organic compound to determine its structure.
1. Sample Preparation:
-
Sample Amount: Weigh 5-25 mg of the purified organic compound.[4]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Chloroform-d (CDCl₃) is a common choice for a wide range of organic compounds.[20]
-
Filtration: If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[5]
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added.[14]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative analysis, a longer relaxation delay is crucial.[14]
-
Acquire the ¹H NMR spectrum.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum.[21]
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.[21]
-
Integration: Integrate the signals to determine the relative ratios of different protons in the molecule.
-
Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 3: Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Analysis
This protocol details the analysis of a solid or liquid organic sample to identify its functional groups.
1. Sample Preparation (ATR):
-
Solid Samples: Place a small amount of the solid powder or film directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.[22]
-
Liquid Samples: Place a single drop of the liquid sample onto the ATR crystal.[22]
-
Cleaning: Ensure the ATR crystal is clean before and after each measurement by wiping it with a suitable solvent (e.g., isopropanol).
2. FTIR Spectrometer Setup:
-
Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
3. Data Acquisition:
-
Place the prepared sample on the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
4. Data Processing:
-
Background Subtraction: The software automatically subtracts the background spectrum from the sample spectrum.
-
Data Format: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Peak Picking and Interpretation: Identify the major absorption bands and correlate them to specific functional groups using correlation charts or spectral libraries. For quantitative analysis, the area or height of a characteristic peak is measured.[23]
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for each of the discussed analytical techniques, from sample preparation to final data analysis.
Caption: Workflow for Mass Spectrometry (MS) analysis.
Caption: Workflow for NMR Spectroscopy analysis.
Caption: Workflow for FTIR Spectroscopy analysis.
References
- 1. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An evaluation of resolution, accuracy, and precision in FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. agilent.com [agilent.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. richmondscientific.com [richmondscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 20. organomation.com [organomation.com]
- 21. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. analyzetest.com [analyzetest.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazine Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules represents a pivotal strategy for optimizing drug-like properties. This guide provides a detailed comparative analysis of pyrazine-2-carboxylic acid and its fluorinated analog, 6-fluoro-pyrazine-2-carboxylic acid. This objective comparison, supported by available experimental and predicted data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to guide their research and development efforts.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a highly electronegative fluorine atom onto the pyrazine ring is anticipated to significantly influence the molecule's physicochemical characteristics, thereby affecting its pharmacokinetic and pharmacodynamic profile. The following table summarizes key quantitative data, highlighting the expected impact of fluorination. It is important to note that while experimental data for pyrazine-2-carboxylic acid is available, the values for 6-fluoro-pyrazine-2-carboxylic acid are largely predicted based on established principles of physical organic chemistry.[1]
| Property | Pyrazine-2-carboxylic acid | 6-Fluoro-pyrazine-2-carboxylic acid | Expected Impact of Fluorination |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₃FN₂O₂ | Addition of one fluorine atom |
| Molecular Weight | 124.10 g/mol | 142.09 g/mol | Increase due to the atomic mass of fluorine |
| pKa | ~2.9[1] | ~2.0 - 2.5 (Predicted)[1] | Decrease (Increased Acidity) |
| logP | ~ -0.42 to 0.1[1] | ~ -0.1 to 0.4 (Predicted)[1] | Increase (Increased Lipophilicity) |
| Melting Point | 222-225 °C[1] | Not Reported | Likely altered |
| Appearance | White to off-white powder[1] | Solid[1] | Similar |
Discussion of Fluorine's Impact:
-
Acidity (pKa): The strong electron-withdrawing inductive effect of the fluorine atom is predicted to stabilize the conjugate base (the pyrazinoate anion) upon deprotonation of the carboxylic acid. This stabilization leads to an increase in the acidity of the molecule, which is reflected in a predicted lower pKa value for the 6-fluoro analog compared to its non-fluorinated counterpart.[1]
-
Lipophilicity (logP): The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity (logP value).[1] This increased lipophilicity can potentially enhance membrane permeability and absorption, but it may also affect other properties such as solubility and plasma protein binding.
Biological Activity and Potential Applications
Pyrazine-2-carboxylic acid, also known as pyrazinoic acid (POA), is the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide.[1] Its primary mechanism of action against Mycobacterium tuberculosis involves the disruption of the bacterial cell membrane's proton motive force, particularly in acidic environments.
While direct comparative biological activity data for 6-fluoro-pyrazine-2-carboxylic acid is limited, studies on other fluorinated pyrazine derivatives have shown a range of biological activities, including antimycobacterial and antifungal effects. For instance, certain substituted N-phenylpyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis.
The impact of fluorination on biological activity is multifaceted. The altered pKa of the fluorinated analog could influence its ability to act as a protonophore, potentially enhancing its activity in specific pH environments. Furthermore, the increased lipophilicity may affect its ability to penetrate the mycobacterial cell wall.
Some pyrazine derivatives have also been investigated as inhibitors of bacterial efflux pumps, a mechanism of antibiotic resistance. The introduction of a fluorine atom could modulate this activity, potentially leading to the development of adjuvants to overcome drug resistance.
Safety and Cytotoxicity
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of the physicochemical and biological properties of these compounds.
Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of pyrazine carboxylic acids.
Materials:
-
Pyrazine carboxylic acid sample (fluorinated or non-fluorinated)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a precise amount of the pyrazine carboxylic acid and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: While stirring the solution, add small increments of the NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
Protocol for logP Determination by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of pyrazine carboxylic acids.
Materials:
-
Pyrazine carboxylic acid sample
-
n-Octanol (pre-saturated with water)
-
Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge (if using tubes)
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the pyrazine carboxylic acid in either the aqueous or octanol phase at a known concentration.
-
Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in a clean separation.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol for In Vitro Metabolic Stability Assay using LC-MS/MS
Objective: To assess the metabolic stability of pyrazine carboxylic acids in liver microsomes.
Materials:
-
Pyrazine carboxylic acid sample
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and a positive control (a compound with known metabolic instability) in the phosphate buffer.
-
Incubation Mixture: In a 96-well plate, pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Reaction Initiation: Add the test compound or positive control to the wells containing the microsomes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Time Points: Incubate the plate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
A Researcher's Guide to Halogen Determination in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of halogens—fluorine, chlorine, bromine, and iodine—in biological matrices is crucial for a wide range of applications, from toxicology studies and clinical diagnostics to drug metabolism and pharmacokinetic profiling. This guide provides an objective comparison of the most common analytical methods used for this purpose, supported by experimental data to aid in selecting the most appropriate technique for your specific research needs.
Introduction to Halogen Analysis
Halogens are a group of highly reactive nonmetallic elements that are ubiquitous in biological systems. Their roles range from essential components of hormones, like iodine in thyroxine, to indicators of exposure to environmental contaminants or the metabolic fate of halogenated drugs. The diverse chemical properties of halogens and the complexity of biological samples, such as blood, urine, and tissue, present unique analytical challenges. These challenges necessitate a careful consideration of sample preparation and the analytical technique employed to ensure accurate and reliable results.[1][2]
This guide will delve into the performance characteristics of several key analytical techniques:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Ion Chromatography (IC)
-
Ion-Selective Electrode (ISE)
-
Spectrophotometry
-
Neutron Activation Analysis (NAA)
We will compare these methods based on critical parameters such as detection limits, accuracy, precision, and the types of biological samples for which they are best suited.
Comparison of Analytical Methods
The choice of an analytical method for halogen determination is often a trade-off between sensitivity, specificity, cost, and the required sample throughput. The following tables summarize the quantitative performance of the aforementioned techniques for the analysis of halogens in various biological samples.
Table 1: Performance Comparison for Fluorine (F) Determination
| Method | Biological Matrix | Detection Limit (LOD) | Accuracy (Recovery %) | Precision (RSD %) |
| ICP-MS | Drinking Water | 0.043 mg/L | Spike recovery available | - |
| Ion Chromatography (IC) | Urine | 0.06 mg/L | 96.9% - 99.5% | 0.40% - 7.23% |
| Ion-Selective Electrode (ISE) | Urine | 0.1 mg/L | 94% - 100% | <10% |
| Neutron Activation Analysis (NAA) | Serum | - | - | - |
Table 2: Performance Comparison for Chlorine (Cl) Determination
| Method | Biological Matrix | Detection Limit (LOD) | Accuracy (Recovery %) | Precision (RSD %) |
| ICP-MS/MS | Blood Plasma | 0.05 mg/L | 95% - 105% | <10% |
| Ion Chromatography (IC) | Blood | ~0.5 mg Cl/L (chlorite) | - | - |
| Colorimetric (DPD) Methods | Water | - | 5.1% - 40.5% measurement error | - |
Table 3: Performance Comparison for Bromine (Br) Determination
| Method | Biological Matrix | Detection Limit (LOD) | Accuracy (Recovery %) | Precision (RSD %) |
| ICP-MS/MS | Blood Plasma | 0.01 mg/L | 95% - 105% | <10% |
| GC-MS (Headspace) | Blood, Urine | 0.1 mg/L (calibration range) | 97.4% - 103.1% | - |
| Neutron Activation Analysis (NAA) | Body Fluids | 14 µg/dL | - | - |
Table 4: Performance Comparison for Iodine (I) Determination
| Method | Biological Matrix | Detection Limit (LOD) | Accuracy (Recovery %) | Precision (RSD %) |
| ICP-MS | Saliva | - | Excellent agreement with Spectrophotometry | - |
| Spectrophotometry (Sandell-Kolthoff) | Saliva | 12.0 µg/L | Excellent agreement with ICP-MS | 2.8% - 20.7% |
| Neutron Activation Analysis (NAA) | Body Fluids | 2.9 µg/dL | - | - |
Experimental Workflows and Protocols
To provide a practical understanding of how these methods are implemented, this section outlines the general experimental workflows and key steps for some of the most common techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of multi-elemental analysis.[3][4] It is particularly well-suited for the determination of bromine and iodine at trace levels in biological samples. For chlorine, tandem ICP-MS (ICP-MS/MS) is often necessary to overcome isobaric interferences.[5] The direct analysis of fluorine by ICP-MS is challenging due to its high ionization potential; however, indirect methods involving the formation of polyatomic ions like BaF+ have been developed.[6][7]
Experimental Protocol: Determination of Bromine and Iodine in Soybean Products by ICP-MS [4]
-
Sample Preparation:
-
Weigh approximately 250 mg of the homogenized soybean sample into a quartz vessel.
-
Add 2 mL of deionized water and 5 mL of nitric acid.
-
Close the vessels and place them in the microwave digestion system.
-
Heat the samples according to a pre-programmed temperature gradient to ensure complete digestion.
-
After cooling, dilute the digestate to a final volume of 25 mL with deionized water.
-
-
ICP-MS Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
The sample is nebulized and then ionized in the high-temperature argon plasma.
-
The ions are then passed into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
The detector measures the ion intensity for the isotopes of bromine and iodine.
-
Quantification is achieved by comparing the signal intensities of the samples to those of calibration standards. For chlorine analysis, a dynamic reaction cell with ammonia gas is used to mitigate polyatomic interferences.
-
Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of inorganic halogens, a derivatization step is typically required to convert the non-volatile halide ions into a volatile form. Headspace GC-MS is a particularly useful variation for the analysis of volatile compounds in complex matrices like blood and urine, as it minimizes sample preparation and protects the instrument from non-volatile components.[8][9]
Experimental Protocol: Quantification of Bromide in Blood and Urine by Headspace GC-MS [8]
-
Sample Preparation and Derivatization:
-
Pipette 100 µL of the biological sample (serum or urine) into a headspace vial.
-
Add 100 µL of an internal standard solution.
-
Add 50 µL of dimethyl sulfate to the vial to convert bromide ions into volatile methyl bromide.
-
Immediately seal the vial.
-
-
Headspace GC-MS Analysis:
-
Place the sealed vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time to allow the volatile methyl bromide to equilibrate in the headspace.
-
A portion of the headspace vapor is automatically injected into the GC-MS system.
-
The methyl bromide is separated from other volatile components on a capillary GC column.
-
The mass spectrometer detects and quantifies the methyl bromide, and the concentration of bromide in the original sample is determined by comparison to calibration standards.
-
Ion-Selective Electrode (ISE)
Ion-selective electrodes offer a simple, rapid, and cost-effective method for the direct measurement of specific ion activities in a solution. The fluoride ISE is a widely used and EPA-approved method for fluoride analysis in various samples, including drinking water and urine.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Determination of the total drug-related chlorine and bromine contents in human blood plasma using high performance liquid chromatography-tandem ICP-mass spectrometry (HPLC-ICP-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of Fluorine in Drinking Water by ICP-QMS/QMS with an Octupole Reaction Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mt.com [mt.com]
- 12. sentek.co.uk [sentek.co.uk]
Safety Operating Guide
Navigating the Disposal of (3-Amino-5,6-dichloropyrazin-2-yl)methanol: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (3-Amino-5,6-dichloropyrazin-2-yl)methanol, a chlorinated aminopyrazine derivative, adherence to strict disposal protocols is essential to mitigate potential hazards. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling the waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] In case of dust or aerosol generation, respiratory protection may be necessary.[4]
Work Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower should be readily accessible.[3]
Waste Characterization and Segregation
This compound should be treated as hazardous waste . Due to its chlorinated aromatic structure, it is considered persistent and potentially toxic to aquatic life.[1][3][5]
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
-
Containerization: Transfer the waste into a suitable, leak-proof, and chemically compatible container. The container must be in good condition and have a secure-fitting lid.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[2]
-
Disposal Request: Contact your institution's EHS department or a licensed chemical waste management company to arrange for pickup and disposal.[4] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6]
Emergency Procedures
In the event of a spill, immediately alert personnel in the area.[6] For minor spills, use an appropriate absorbent material, collect the contaminated material into a sealed container, and dispose of it as hazardous waste. For major spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key hazard information based on related compounds.
| Hazard Classification | Information | Source |
| Skin Sensitization | May cause an allergic skin reaction. | [1][3] |
| Aquatic Toxicity | Very toxic to aquatic life. | [1][3] |
| Environmental Persistence | Chlorinated aromatic compounds are persistent. | [5] |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Personal protective equipment for handling (3-Amino-5,6-dichloropyrazin-2-yl)methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Amino-5,6-dichloropyrazin-2-yl)methanol. The following procedures and recommendations are compiled from available safety data sheets for structurally similar compounds and are intended to ensure the safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] Gloves should be inspected prior to use and disposed of properly after handling the material.[4][5]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][6]
Exposure Controls and Physical Properties
Proper engineering controls and awareness of the chemical's properties are vital for safe handling.
| Parameter | Recommendation/Value |
| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers must be close to the workstation.[1][2] |
| Occupational Exposure Limits | No specific limits have been established for this compound. Handle with caution to minimize exposure.[2] |
| Appearance | Solid (assumed based on similar compounds) |
| Purity | >95%[7] |
| Storage Temperature | Store in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage at 2-8°C is also noted.[8] |
Standard Operating Procedure for Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4] If skin irritation or rash occurs, get medical advice/attention.[1][2]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1][2][9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CAS#:95037-20-0 | this compound | Chemsrc [chemsrc.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

